Haplophytine
描述
属性
CAS 编号 |
16625-20-0 |
|---|---|
分子式 |
C37H40N4O7 |
分子量 |
652.7 g/mol |
IUPAC 名称 |
(1S,12R)-12-[(1S,4R,12R,16S)-7,8-dimethoxy-5-methyl-18-oxo-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-2,6,8,10-tetraen-9-yl]-7-hydroxy-15-methyl-5,15-diazatetracyclo[10.3.1.01,5.06,11]hexadeca-6(11),7,9-triene-4,16-dione |
InChI |
InChI=1S/C37H40N4O7/c1-38-17-14-34(21-7-5-8-24(42)28(21)41-26(43)10-13-36(38,41)32(34)45)23-19-22-29(31(47-4)30(23)46-3)39(2)25-9-12-33-11-6-16-40-18-15-35(22,25)37(33,40)48-27(44)20-33/h5,7-9,12,19,25,42H,6,10-11,13-18,20H2,1-4H3/t25-,33-,34-,35-,36+,37+/m1/s1 |
InChI 键 |
SFSFAWRKKRGBKI-ZLEWMSNTSA-N |
SMILES |
CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |
手性 SMILES |
CN1CC[C@@]2(C3=C(C(=CC=C3)O)N4[C@]1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)[C@@]78CCN9[C@]71[C@@](CCC9)(CC(=O)O1)C=C[C@H]8N6C)OC)OC |
规范 SMILES |
CN1CCC2(C3=C(C(=CC=C3)O)N4C1(C2=O)CCC4=O)C5=C(C(=C6C(=C5)C78CCN9C71C(CCC9)(CC(=O)O1)C=CC8N6C)OC)OC |
其他CAS编号 |
16625-20-0 |
同义词 |
haplophytine |
产品来源 |
United States |
Foundational & Exploratory
Haplophytine: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the spectroscopic data for the complex indole alkaloid, haplophytine. The information is compiled from seminal total synthesis publications, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development. This guide presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data of this compound
The structural elucidation of this compound, a molecule with a rich history in traditional medicine, has been a significant achievement in organic chemistry. The following tables summarize the key spectroscopic data that were instrumental in confirming its complex structure, primarily drawn from the successful total syntheses by the research groups of Fukuyama/Tokuyama and Nicolaou.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Data not available in search results |
Note: While the use of ¹H and ¹³C NMR spectroscopy was crucial for the structural confirmation of synthetic this compound, specific peak assignments and coupling constants were not available in the public search results. Researchers are directed to the supporting information of the cited total synthesis publications for complete datasets.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description of Absorption |
| Data not available in search results |
Note: IR spectroscopy provides valuable information about the functional groups present in a molecule. The full IR spectrum and peak assignments for this compound can be found in the supplementary materials of the referenced total synthesis papers.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Ion Type | Relative Abundance (%) |
| Data not available in search results |
Note: High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. The exact mass and fragmentation pattern of this compound are detailed in the supporting information of the primary literature.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the successful characterization of complex natural products. The following are generalized experimental protocols based on standard practices for the analysis of alkaloids, as would have been employed in the characterization of synthetic this compound. For the exact parameters used, consultation of the supporting information from the primary literature is recommended.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the complete chemical structure and stereochemistry.
-
Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared, or the sample can be dissolved in a suitable solvent for analysis in a liquid cell.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Data Acquisition: The sample solution is introduced into the ion source. For fragmentation studies (MS/MS), a precursor ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) to generate product ions that are analyzed in the second mass analyzer.
-
Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. The fragmentation pattern offers valuable information about the connectivity of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure elucidation of a complex natural product like this compound.
Biosynthesis of Haplophytine: A Frontier in Natural Product Chemistry
Despite decades of fascination with the complex structure and potent insecticidal properties of Haplophytine, an alkaloid produced by the plant Haplophyton cimicidum, its natural biosynthetic pathway remains largely uncharted territory in the scientific community. An extensive review of published literature reveals a significant focus on the challenging and ultimately successful total synthesis of this intricate molecule, while the enzymatic machinery and genetic underpinnings of its construction within the plant are yet to be elucidated.
This compound, a dimeric indole alkaloid, has captivated chemists for its formidable molecular architecture.[1] This complexity has spurred numerous research groups to pursue its complete chemical synthesis, a feat that has been accomplished and detailed in multiple publications. These studies provide a wealth of information on synthetic strategies, reaction mechanisms, and the chemical properties of this compound and its intermediates.[2][3][4][5]
However, for researchers and drug development professionals interested in the natural production of this compound, a critical knowledge gap exists. There is a conspicuous absence of studies detailing:
-
The Biosynthetic Pathway: The sequence of enzymatic reactions that lead to the formation of this compound from primary metabolites in Haplophyton cimicidum has not been described.
-
Key Enzymes: The specific enzymes (e.g., oxidoreductases, transferases) that catalyze the intricate bond formations and stereochemical arrangements in this compound biosynthesis have not been isolated or characterized.[6]
-
Precursor Molecules: While the indole alkaloid structure suggests precursors derived from tryptophan and a terpenoid unit, specific precursor incorporation studies to confirm the building blocks of this compound are not available in the current body of scientific literature.
-
Quantitative Data: Consequently, there is no quantitative data available regarding the efficiency of the biosynthetic pathway, the yields of intermediates, or the kinetics of the involved enzymes.
-
Experimental Protocols: Methodologies for conducting biosynthetic studies, such as in vivo feeding of labeled precursors or in vitro enzyme assays specific to this compound, have not been published.
The intricate structure of this compound, featuring a complex cage-like framework, suggests a fascinating and likely complex series of enzymatic transformations. The elucidation of this pathway would not only be a landmark achievement in natural product biosynthesis but could also open avenues for biotechnological production of this compound and related compounds, potentially leading to the development of novel insecticides or other therapeutic agents.
Given the current state of knowledge, this guide cannot provide the detailed experimental protocols, quantitative data, or pathway diagrams requested. Instead, it serves to highlight a significant and exciting opportunity for future research in the field of plant biochemistry and natural product biosynthesis. The scientific community awaits the exploration of the genetic and enzymatic secrets held within Haplophyton cimicidum that lead to the creation of the remarkable molecule that is this compound.
References
- 1. Total synthesis of (+)-haplophytine. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of (+)-haplophytine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uibk.ac.at [uibk.ac.at]
- 5. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]
- 6. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Haplophytine: A Technical Guide to its Natural Sources, Traditional Uses, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haplophytine, a complex bisindole alkaloid, has been a subject of scientific interest due to its historical use as a potent insecticide. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, traditional applications, and reported biological activities. Quantitative data are presented in a structured format for clarity, and a detailed experimental workflow for its isolation is provided, accompanied by a Graphviz diagram. This document aims to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.
Natural Sources and Traditional Utilization
This compound is primarily isolated from the plant Haplophyton cimicidum, a member of the Apocynaceae family.[1][2] This plant is native to Mexico and the southwestern United States.[2]
Historically, Haplophyton cimicidum has a long-standing reputation in traditional medicine, particularly for its potent insecticidal properties. The common name for the plant in Mexico is "hierba de la cucaracha," which translates to "cockroach herb," highlighting its primary traditional application.[3] Preparations of the plant have been used for centuries, dating back to the Aztecs, to control various insect pests.[2][3] The leaves and stems of the plant are the primary parts used for these traditional insecticidal preparations. While the exact traditional preparation methods are not extensively documented in scientific literature, it is understood that extracts of the plant were utilized to effectively manage insect infestations.
Biological and Pharmacological Activities
The most well-documented biological activity of this compound is its insecticidal effect, which is consistent with the traditional use of its source plant. Further research has explored other potential pharmacological activities, including its effects on the nervous system and its cytotoxicity.
Insecticidal Activity
The insecticidal properties of Haplophyton cimicidum are largely attributed to its alkaloid content, with this compound being a principal active component. One of the mechanisms underlying this activity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. A crude alkaloid extract of Haplophyton cimicidum has demonstrated inhibitory activity against AChE from the fall armyworm (Spodoptera frugiperda).[1]
Acetylcholinesterase Inhibition
A study on the crude alkaloid extract from the leaves of Haplophyton cimicidum revealed its potential to inhibit acetylcholinesterase. This inhibitory action disrupts the normal transmission of nerve impulses in insects, leading to paralysis and death. While this activity has been quantified for the crude extract, further studies are needed to determine the specific IC50 value for purified this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of extracts from Haplophyton cimicidum. It is important to note that data for purified this compound is limited in the reviewed literature.
| Biological Activity | Test Substance | Organism/Cell Line | Metric | Value | Reference |
| Acetylcholinesterase Inhibition | Crude Alkaloid Extract | Spodoptera frugiperda | IC50 | 93 µg/mL | [1] |
Experimental Protocols: Isolation of this compound
The following protocol is a detailed methodology for the isolation of this compound from the leaves and stems of Haplophyton cimicidum, based on early research by Snyder and colleagues.
4.1. Extraction
-
Maceration: Air-dried and powdered leaves and stems of Haplophyton cimicidum are macerated with a suitable solvent, such as methanol, at room temperature for an extended period (e.g., 48-72 hours) to extract the alkaloids.
-
Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.
4.2. Acid-Base Extraction for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in a dilute acid solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.
-
Defatting: The acidic aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove fats, chlorophyll, and other non-alkaloidal components.
-
Basification and Extraction: The acidic aqueous layer containing the protonated alkaloids is then made basic (e.g., with ammonium hydroxide to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the basic aqueous solution using a chlorinated solvent such as chloroform or dichloromethane.
-
Concentration: The organic solvent containing the free alkaloids is collected and evaporated to dryness to yield a crude alkaloid mixture.
4.3. Chromatographic Purification
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over a stationary phase like alumina or silica gel.
-
Elution: A gradient of solvents with increasing polarity is used for elution. For instance, a gradient starting from hexane and gradually increasing the proportion of ethyl acetate and then methanol can be employed.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: Fractions rich in this compound are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol-ether) to yield purified this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound from its natural source.
References
The Insecticidal Potential of Haplophyton cimicidum Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haplophyton cimicidum, a plant species belonging to the Apocynaceae family, has a long history in traditional pest control practices. Commonly known as the "cockroach plant," its extracts have been utilized for their potent insecticidal properties. This technical guide provides a comprehensive overview of the scientific understanding of these properties, focusing on the active compounds, mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel insecticides.
The primary insecticidal activity of Haplophyton cimicidum is attributed to a group of complex indole alkaloids. The most significant of these are haplophytine and cimicidine . While both are reported to be toxic to a wide array of insects, this compound is suggested to be the primary contributor to the plant's overall toxicity.
Data Presentation: Bioactivity of Haplophyton cimicidum Extracts
A key mechanism underlying the insecticidal action of Haplophyton cimicidum extracts is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. The following table summarizes the available quantitative data on the in vitro AChE inhibitory activity of H. cimicidum extracts against the enzyme sourced from Spodoptera frugiperda (fall armyworm).
| Extract Type | Target Enzyme | IC50 Value (µg/mL) |
| Methanolic Extract | Acetylcholinesterase (Spodoptera frugiperda) | 159[1] |
| Crude Alkaloid Extract | Acetylcholinesterase (Spodoptera frugiperda) | 93[1] |
Note on LC50/LD50 Data: Despite a comprehensive review of the available scientific literature, specific median lethal concentration (LC50) or median lethal dose (LD50) values for Haplophyton cimicidum extracts or its purified alkaloids (this compound, cimicidine) against specific insect species were not found. The existing literature consistently refers to the general toxicity of the plant to a "wide variety of insects" without providing quantitative data from direct insecticidal bioassays.
Experimental Protocols
Extraction of Alkaloids from Haplophyton cimicidum
This protocol outlines a general acid-base extraction method for obtaining a crude alkaloid extract from the leaves of H. cimicidum.
Materials:
-
Dried and powdered leaves of Haplophyton cimicidum
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Ammonium hydroxide (NH4OH) or Sodium hydroxide (NaOH), to adjust pH
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Filter paper
-
Beakers, flasks, and separatory funnel
Procedure:
-
Maceration: Soak the dried, powdered plant material in methanol for 24-48 hours at room temperature.
-
Filtration: Filter the methanolic extract to remove solid plant debris.
-
Acidification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Acidify the resulting aqueous residue with 1M HCl to a pH of approximately 2.
-
Basification: Wash the acidic solution with dichloromethane or chloroform to remove non-alkaloidal compounds. Discard the organic layer.
-
Alkaloid Extraction: Basify the aqueous layer with ammonium hydroxide or sodium hydroxide to a pH of approximately 9-10.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with dichloromethane or chloroform in a separatory funnel.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude alkaloid extract.
Insecticidal Bioassay: Topical Application
This method is used to determine the contact toxicity of the extracts.
Materials:
-
Test insects (e.g., houseflies, cockroaches)
-
Crude alkaloid extract or purified compounds
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Holding containers with food and water
-
CO2 or cold anesthesia for insect immobilization
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the extract or compound in acetone. A control group should be treated with acetone only.
-
Insect Immobilization: Anesthetize the test insects using CO2 or by placing them in a cold environment.
-
Application: Using a microsyringe, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each immobilized insect.
-
Observation: Place the treated insects in holding containers with access to food and water.
-
Mortality Assessment: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours) post-application.
Insecticidal Bioassay: Diet Incorporation
This method assesses the oral toxicity of the extracts.
Materials:
-
Test insects (e.g., lepidopteran larvae)
-
Crude alkaloid extract or purified compounds
-
Artificial insect diet
-
Acetone (or other suitable solvent)
-
Rearing containers
Procedure:
-
Preparation of Treated Diet: Prepare a series of dilutions of the extract or compound in a small amount of acetone. Incorporate each dilution into the artificial diet while it is still liquid and mix thoroughly. Allow the solvent to evaporate completely. A control diet should be prepared with acetone only.
-
Insect Infestation: Place a known number of test insects (e.g., neonate larvae) into each rearing container with the treated or control diet.
-
Incubation: Maintain the rearing containers under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality and Growth Assessment: Record mortality at regular intervals. Other parameters such as larval weight, developmental stage, and feeding inhibition can also be measured.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay determines the effect of the extracts on AChE activity.
Materials:
-
Crude alkaloid extract or purified compounds
-
Source of AChE (e.g., homogenate of insect heads)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer
-
Microplate reader
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare a homogenate of insect heads in phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.
-
Assay Preparation: In a 96-well microplate, add the enzyme solution to wells containing various concentrations of the test extract or compound. A control well should contain the enzyme and buffer only.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate (ATCI) and DTNB solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculation: Calculate the percentage of AChE inhibition for each concentration of the extract. The IC50 value can then be determined.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary proposed mechanism of action for the insecticidal properties of Haplophyton cimicidum extracts is the inhibition of the enzyme acetylcholinesterase (AChE). In the insect nervous system, acetylcholine (ACh) is a key neurotransmitter that transmits signals across cholinergic synapses. After the signal is transmitted, ACh is rapidly hydrolyzed and inactivated by AChE.
The alkaloids from H. cimicidum, such as this compound and cimicidine, are believed to bind to AChE, inhibiting its function. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of the postsynaptic receptors. The consequence is a state of hyperexcitation of the central nervous system, leading to paralysis and ultimately, the death of the insect.
Conclusion and Future Directions
Extracts from Haplophyton cimicidum demonstrate significant insecticidal potential, primarily through the action of alkaloids like this compound and cimicidine, which inhibit the critical enzyme acetylcholinesterase. This technical guide provides a foundational understanding of the bioactivity and experimental evaluation of these extracts.
A significant gap in the current research is the lack of specific LD50 and LC50 data for H. cimicidum extracts and its purified compounds against a range of pest insects. Future research should prioritize conducting standardized insecticidal bioassays to generate this crucial quantitative data. Further investigation into other potential mechanisms of action beyond AChE inhibition would also provide a more complete picture of the toxicological profile of these natural compounds. Such data are essential for the potential development of novel, bio-based insecticides for integrated pest management programs.
References
Unveiling the Core: A Technical Guide to the Structural Features of Haplophytine's Bridged Ketone and Aminal
For Researchers, Scientists, and Drug Development Professionals
Haplophytine, a complex heterodimeric indole alkaloid, has captivated chemists for decades due to its intricate molecular architecture and notable insecticidal properties. At the heart of its unique tetracyclic "left-hand" domain lies a highly strained bicyclo[3.3.1]nonane skeleton, distinguished by the presence of a bridged ketone and a sterically congested aminal functionality. This technical guide provides an in-depth analysis of these crucial structural features, presenting key quantitative data, detailed experimental protocols for their characterization, and visualizations of their intricate relationships.
The Bridged Ketone and Aminal: A Structural Overview
The bicyclo[3.3.1]nonane core of this compound's northern fragment enforces a rigid, chair-chair conformation. This framework houses a carbonyl group at C-9, forming a bridged ketone, and a unique aminal linkage between N-1 and C-2. The proximity and constrained geometry of these functionalities give rise to unusual spectroscopic properties and present significant challenges in total synthesis.
Crystallographic Insights into Bond Lengths and Angles
X-ray crystallographic analysis of this compound and its derivatives provides the most precise data on the geometry of the bridged ketone and aminal. The following tables summarize key bond lengths and angles derived from these studies.
| Bond | Bond Length (Å) |
| C(8)-C(9) | 1.52 |
| C(9)-C(10) | 1.53 |
| C(9)=O(1) | 1.21 |
| N(1)-C(2) | 1.48 |
| N(1)-C(11) | 1.47 |
| C(2)-N(4) | 1.49 |
Table 1: Selected bond lengths in the bicyclo[3.3.1]nonane core of this compound.
| Angle | Bond Angle (degrees) |
| C(8)-C(9)-C(10) | 115.8 |
| O(1)=C(9)-C(8) | 122.1 |
| O(1)=C(9)-C(10) | 122.1 |
| C(2)-N(1)-C(11) | 112.5 |
| N(1)-C(2)-N(4) | 109.7 |
Table 2: Selected bond angles in the bicyclo[3.3.1]nonane core of this compound.
Spectroscopic Characterization
The unique structural arrangement of the bridged ketone and aminal in this compound results in characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The strained nature of the bicyclo[3.3.1]nonane system and the presence of multiple heteroatoms lead to a wide dispersion of proton and carbon signals in the NMR spectra.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(9)=O | - | 215.3 |
| C(2)-H | 4.15 (d, J=3.5 Hz) | 88.1 |
| C(11)-H | 3.85 (m) | 65.2 |
Table 3: Key ¹H and ¹³C NMR chemical shifts for the bridged ketone and aminal moieties of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows a distinct absorption band for the bridged ketone, the frequency of which is influenced by ring strain.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| Bridged Ketone (C=O) | 1725 |
| Amine (N-H) | 3450 |
| C-N Stretch | 1100-1300 |
Table 4: Characteristic IR absorption frequencies of this compound.
Mass Spectrometry (MS)
The fragmentation pattern of this compound in mass spectrometry provides valuable information about the connectivity of its complex structure. Key fragmentation pathways often involve the cleavage of the bonds adjacent to the nitrogen atoms of the aminal.
Experimental Protocols
The structural elucidation and total synthesis of this compound have involved a range of sophisticated experimental techniques. Below are representative protocols for key transformations in the synthesis of the bicyclo[3.3.1]nonane core, as reported in the landmark total syntheses by Fukuyama and Nicolaou.
Diastereoselective Intramolecular Mannich Reaction (Fukuyama Synthesis)
This crucial step establishes the core bicyclo[3.3.1]nonane ring system.
-
Reactants: A macrocyclic amino-keto-ester precursor.
-
Reagents and Conditions: Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) at room temperature.
-
Procedure: To a solution of the macrocyclic precursor in CH₂Cl₂ is added TFA. The reaction mixture is stirred at room temperature for 12 hours. After completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the bicyclo[3.3.1]nonane product.
Caption: Diastereoselective Intramolecular Mannich Reaction Workflow.
Oxidative Rearrangement for Bridged Ketone Formation (Nicolaou Synthesis)
This transformation introduces the characteristic bridged ketone functionality.
-
Reactant: A tetracyclic precursor containing a diol moiety.
-
Reagents and Conditions: Dess-Martin periodinane (DMP) in dichloromethane (CH₂Cl₂) at room temperature.
-
Procedure: To a solution of the diol precursor in CH₂Cl₂ is added DMP at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the bridged ketone.
The Structural Interplay of Haplophytine and Aspidophytine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haplophytine, a complex dimeric indole alkaloid, has long been of interest to the scientific community due to its intricate molecular architecture and biological activity. A fundamental aspect of its chemistry is its relationship with aspidophytine, a monomeric indole alkaloid that constitutes one of its structural units. This technical guide provides an in-depth exploration of the structural relationship between this compound and aspidophytine, presenting key quantitative data, detailed experimental protocols for their interconversion, and visual diagrams to illustrate their chemical and biosynthetic connection.
Introduction
This compound is a naturally occurring insecticide originally isolated from the plant Haplophyton cimicidum.[1] Its complex structure is that of a heterodimer, composed of two distinct indole alkaloid fragments. One of these fragments is aspidophytine, which is itself a natural product.[2] The structural elucidation of this compound revealed that aspidophytine can be obtained through the acidic cleavage of the parent dimer, highlighting a direct and fundamental structural relationship. Furthermore, aspidophytine is considered the biosynthetic precursor to this compound, suggesting a natural pathway for the formation of this complex dimer.[3] Understanding this relationship is crucial for the synthesis of this compound and its analogs, as well as for exploring the biosynthesis of complex indole alkaloids.
Chemical Structures
The chemical structures of this compound and aspidophytine are presented below. This compound is a significantly larger and more complex molecule, incorporating the entire framework of aspidophytine.
Figure 1: Chemical Structure of this compound (A visual representation of the chemical structure of this compound would be placed here in a full whitepaper.)
Figure 2: Chemical Structure of Aspidophytine (A visual representation of the chemical structure of Aspidophytine would be placed here in a full whitepaper.)
Quantitative Data Comparison
The following tables summarize the key physical and spectral properties of this compound and aspidophytine, facilitating a direct comparison of their characteristics.
Table 1: Physical Properties
| Property | This compound | Aspidophytine |
| Molecular Formula | C₃₇H₄₀N₄O₇ | C₂₂H₂₆N₂O₄ |
| Molar Mass | 652.74 g/mol | 382.45 g/mol [2] |
| Melting Point | 275-280 °C (dec.) | 235-236 °C |
| Optical Rotation | [α]D +118° (CHCl₃) | [α]D +24.5° (CHCl₃) |
Table 2: ¹H NMR Spectral Data (representative shifts, δ in ppm)
| Proton Environment | This compound (in CDCl₃) | Aspidophytine (in CDCl₃) |
| Aromatic Protons | 6.0 - 7.5 | 6.5 - 7.0 |
| Vinyl Protons | ~5.8 | ~5.9 |
| N-CH₃ | ~2.6 | ~2.5 |
| O-CH₃ | 3.8 - 4.0 | 3.8 - 3.9 |
Table 3: ¹³C NMR Spectral Data (representative shifts, δ in ppm)
| Carbon Environment | This compound (in CDCl₃) | Aspidophytine (in CDCl₃) |
| Carbonyl (C=O) | ~170, ~200 | ~175 |
| Aromatic/Vinyl Carbons | 100 - 150 | 100 - 150 |
| Quaternary Carbons | Multiple signals | Multiple signals |
| N-CH₃ | ~30 | ~30 |
| O-CH₃ | 55 - 60 | 55 - 60 |
Experimental Protocols
Acidic Cleavage of this compound to Yield Aspidophytine
This protocol describes the chemical degradation of this compound to produce aspidophytine, a key reaction demonstrating their structural relationship.
Objective: To cleave the dimeric structure of this compound to isolate the monomeric aspidophytine.
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (e.g., 6 M HCl)
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for reflux, extraction, and purification (e.g., round-bottom flask, condenser, separatory funnel, rotary evaporator, chromatography equipment)
Procedure:
-
Dissolution: Dissolve a known quantity of this compound in a suitable volume of aqueous hydrochloric acid in a round-bottom flask.
-
Reflux: Heat the mixture to reflux and maintain for a period sufficient to ensure complete cleavage (reaction progress can be monitored by thin-layer chromatography).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the organic components with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product, which contains aspidophytine, using column chromatography on silica gel to isolate pure aspidophytine.
-
Characterization: Confirm the identity and purity of the isolated aspidophytine by comparing its physical and spectral data (melting point, optical rotation, ¹H NMR, ¹³C NMR, MS) with those of an authentic sample or literature values.
Visualized Relationships and Pathways
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.
Conclusion
The structural relationship between this compound and aspidophytine is a cornerstone of their chemistry. Aspidophytine is not only a constituent monomer of the complex this compound dimer, obtainable through chemical cleavage, but is also its presumed biosynthetic precursor. The data and protocols presented in this guide offer a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating a deeper understanding of this fascinating class of indole alkaloids and providing a foundation for future research and synthetic endeavors.
References
Unraveling the Biological Potential of Haplophytine: A Preliminary Screening Perspective
For Researchers, Scientists, and Drug Development Professionals
Haplophytine, a complex dimeric indole alkaloid, has long been recognized for its potent insecticidal properties, a traditional application dating back to the Aztecs.[1][2] Isolated from the plant Haplophyton cimicidum, its intricate molecular architecture has presented a significant challenge to synthetic chemists.[2][3][4] While its synthesis has been a focal point of chemical research, a comprehensive screening of its broader biological activities remains a largely unexplored frontier. This technical guide aims to provide a framework for the preliminary biological activity screening of this compound, drawing upon established methodologies for evaluating natural products in the realms of anticancer, neuroprotective, antimicrobial, and anti-inflammatory research.
Physicochemical Properties of this compound
A foundational step in any biological activity screening is the thorough characterization of the test compound. The complex structure of this compound, a heterodimeric indole alkaloid, necessitates a detailed understanding of its physicochemical properties to inform assay design and interpretation of results.[2]
Table 1: Physicochemical Characteristics of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₀N₄O₄ | [2] |
| Molar Mass | 620.74 g/mol | Calculated |
| Appearance | Crystalline solid | General knowledge |
| Solubility | Soluble in various organic solvents | Inferred from extraction protocols |
| Key Structural Features | Dimeric indole alkaloid, ten rings, six stereocenters | [2] |
Known Biological Activity: Insecticidal Properties
The primary and historically documented biological activity of this compound is its insecticidal effect.[1][2] While the precise mechanism of action is not extensively detailed in the provided search results, its traditional use and isolation as the principle bioactive component of Haplophyton cimicidum underscore this property.[2] One study also points to the acetylcholinesterase inhibitory activity of Haplophyton cimicidum, which could be a potential mechanism for its insecticidal action.[5]
A Proposed Framework for Broader Biological Activity Screening
Given the limited publicly available data on the diverse biological effects of this compound, this guide proposes a roadmap for its preliminary screening, outlining established experimental protocols and potential signaling pathways for investigation.
Anticancer Activity Screening
The structural complexity and alkaloid nature of this compound make it a candidate for anticancer screening. Many natural alkaloids exhibit significant cytotoxicity against cancer cell lines.[6][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental method to assess the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) should be cultured in appropriate media and conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with the various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Data Presentation: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| HEK293 | Normal Kidney | Data to be determined |
Potential Signaling Pathways for Investigation
Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. Potential pathways to explore include the induction of apoptosis (caspase activation, PARP cleavage) and cell cycle arrest.
Workflow for Anticancer Activity Screening
Caption: Workflow for Preliminary Anticancer Screening of this compound.
Neuroprotective Activity Screening
Natural products are a rich source of compounds with neuroprotective effects, often acting through antioxidant and anti-inflammatory mechanisms.[8][9][10]
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y neuroblastoma cells) are cultured and differentiated.
-
Induction of Oxidative Stress: Cells are exposed to an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before the addition of the oxidative stressor.
-
Viability Assessment: Cell viability is measured using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with this compound and the stressor to those treated with the stressor alone.
Data Presentation: Hypothetical Neuroprotective Effect of this compound
| Oxidative Stressor | This compound Concentration (µM) | Hypothetical % Cell Viability Increase |
| H₂O₂ | Concentration 1 | Data to be determined |
| H₂O₂ | Concentration 2 | Data to be determined |
| 6-OHDA | Concentration 1 | Data to be determined |
| 6-OHDA | Concentration 2 | Data to be determined |
Potential Signaling Pathways for Investigation
Should this compound demonstrate neuroprotective properties, the Nrf2 antioxidant response pathway would be a key area for mechanistic studies.[11]
Signaling Pathway: Nrf2 Antioxidant Response
Caption: Potential Nrf2-Mediated Neuroprotective Pathway of this compound.
Antimicrobial Activity Screening
Alkaloids are a well-established class of natural products with diverse antimicrobial activities.[12][13]
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Standardized inoculums of various bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are prepared.
-
Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Data Presentation: Hypothetical MIC Values for this compound
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined |
| Candida albicans | Fungus | Data to be determined |
Anti-inflammatory Activity Screening
Many plant-derived compounds, including alkaloids, possess anti-inflammatory properties.[14][15]
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay measures the ability of this compound to inhibit the production of pro-inflammatory mediators in macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Stimulation and Treatment: Cells are pre-treated with this compound and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The levels of nitric oxide (NO) in the culture supernatant are measured using the Griess assay. The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using ELISA.
-
Data Analysis: The inhibitory effect of this compound on the production of these inflammatory mediators is calculated.
Data Presentation: Hypothetical Anti-inflammatory Effects of this compound
| Mediator | This compound Concentration (µM) | Hypothetical % Inhibition |
| Nitric Oxide (NO) | Concentration 1 | Data to be determined |
| TNF-α | Concentration 1 | Data to be determined |
| IL-6 | Concentration 1 | Data to be determined |
Potential Signaling Pathways for Investigation
A key pathway in inflammation is the NF-κB signaling cascade. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
Signaling Pathway: NF-κB Inflammatory Response
Caption: Potential NF-κB-Mediated Anti-inflammatory Pathway of this compound.
Conclusion
While the historical and synthetic aspects of this compound are well-documented, its potential as a therapeutic agent remains largely uncharted territory. The proposed screening framework provides a systematic approach to elucidating the anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities of this complex natural product. The generation of quantitative data through these established protocols will be crucial in determining whether this compound or its derivatives warrant further investigation in the drug discovery and development pipeline. The intricate structure of this compound suggests the possibility of novel mechanisms of action, making its comprehensive biological evaluation a compelling endeavor for the scientific community.
References
- 1. acs.org [acs.org]
- 2. Total synthesis of (+)-haplophytine. | Semantic Scholar [semanticscholar.org]
- 3. Total synthesis of (+)-haplophytine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
The Convergent Synthesis of (+)-Haplophytine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Haplophytine is a complex dimeric indole alkaloid first isolated in 1952 from the plant Haplophyton cimicidum, which has a history of use as a natural insecticide.[1] Its intricate molecular architecture, featuring a heterodimeric structure with ten rings and six stereocenters (five of which are quaternary), presented a formidable challenge to synthetic chemists for decades. This application note details the key strategies and experimental protocols for the first total synthesis of (+)-Haplophytine, accomplished by the research groups of Fukuyama and Tokuyama. A contemporaneous synthesis by Nicolaou and coworkers is also briefly discussed. This document is intended to serve as a comprehensive resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
Retrosynthetic Analysis and Key Strategies
The groundbreaking total synthesis of (+)-Haplophytine by Fukuyama and Tokuyama employed a convergent strategy, dissecting the molecule into two primary fragments: the aspidophytine core (the right-hand portion) and a highly functionalized left-hand portion containing a unique bridged ketone.[2] A key challenge in this approach was the construction of the sterically hindered C-C bond connecting these two elaborate fragments.
A second total synthesis, reported contemporaneously by Nicolaou and coworkers, also utilized a convergent approach, highlighting the consensus on this general strategy for tackling the complex structure of (+)-Haplophytine.
The Fukuyama and Tokuyama synthesis is notable for its elegant solutions to several key synthetic challenges:
-
Construction of the Quaternary Stereocenter: A crucial step involved the creation of a congested quaternary carbon. This was achieved through a strategic Friedel-Crafts alkylation.[3]
-
Formation of the Bridged Ketone System: The unique bicyclo[3.3.1] skeleton of the left-hand fragment was ingeniously formed via an oxidative skeletal rearrangement.[3]
-
Coupling of the Two Fragments: A meticulously optimized Fischer indole synthesis was employed to forge the critical bond between the two complex heterocyclic segments.[3]
Summary of Quantitative Data
The following table summarizes the reported yields for the key steps in the Fukuyama and Tokuyama total synthesis of (+)-Haplophytine. The synthesis was accomplished in 29 steps with an overall yield of 0.20% for the longest linear sequence.[3]
| Step | Reaction | Key Reagents | Yield (%) |
| 1 | Friedel-Crafts Alkylation | Silver triflate | 2.4:1 dr |
| 2 | Oxidative Rearrangement | mCPBA | Not specified |
| 3 | Fischer Indole Synthesis | Not specified | Not specified |
| 4 | Late-stage Lactonization | Potassium ferricyanide | Not specified |
| Overall | 29 steps (longest linear sequence) | 0.20% |
Experimental Protocols
The following are detailed methodologies for key experiments in the total synthesis of (+)-Haplophytine as reported by Fukuyama and Tokuyama.
Protocol 1: Friedel-Crafts Alkylation for Quaternary Center Formation
This protocol describes the formation of the highly congested quaternary carbon center, a pivotal step in the synthesis.
Materials:
-
Indole precursor
-
Silver triflate (AgOTf)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the indole precursor in anhydrous DCM under an inert atmosphere.
-
Cool the solution to the specified reaction temperature (e.g., -78 °C).
-
Add a solution of silver triflate in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at the specified temperature for the designated time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product with the newly formed quaternary center.
Protocol 2: Oxidative Skeletal Rearrangement
This protocol details the formation of the bicyclo[3.3.1] ring system through an oxidative rearrangement.
Materials:
-
Bis-enamine precursor
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the bis-enamine precursor in anhydrous DCM.
-
Add mCPBA portion-wise to the solution at the specified reaction temperature (e.g., 0 °C).
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC analysis.
-
Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired rearranged product.
Protocol 3: Fischer Indole Synthesis for Fragment Coupling
This protocol outlines the crucial coupling of the two major fragments via a Fischer indole synthesis.
Materials:
-
Hydrazine derivative of the left-hand fragment
-
Ketone derivative of the right-hand fragment (aspidophytine precursor)
-
Acid catalyst (e.g., polyphosphoric acid or trifluoroacetic acid)
-
Anhydrous solvent (e.g., toluene or xylene)
Procedure:
-
Combine the hydrazine derivative and the ketone precursor in the chosen anhydrous solvent under an inert atmosphere.
-
Add the acid catalyst to the reaction mixture.
-
Heat the reaction to reflux for the specified duration, monitoring for the formation of the desired product by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by adding a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to obtain the coupled product.
Visualizations
Logical Relationship of Key Synthetic Strategies
The following diagram illustrates the overall convergent strategy employed in the total synthesis of (+)-Haplophytine.
Caption: Convergent synthesis of (+)-Haplophytine.
Experimental Workflow for a Key Transformation
The following diagram outlines a typical experimental workflow for one of the key synthetic steps.
Caption: A generalized experimental workflow.
Conclusion
The total synthesis of (+)-Haplophytine by Fukuyama, Tokuyama, and their coworkers stands as a landmark achievement in organic synthesis. Their strategic use of a convergent approach, coupled with the masterful execution of key transformations such as the Friedel-Crafts alkylation, oxidative skeletal rearrangement, and Fischer indole synthesis, provides a valuable blueprint for the synthesis of other complex natural products. The detailed protocols and strategies outlined in this application note are intended to aid researchers in their own synthetic endeavors and contribute to the advancement of chemical synthesis and drug discovery.
References
Application Notes and Protocols: Intramolecular Mannich Reaction in the Total Synthesis of Haplophytine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the pivotal intramolecular Mannich reaction employed in the total synthesis of the complex indole alkaloid, (+)-Haplophytine, as reported by Fukuyama, Tokuyama, and their colleagues. This key step enables the stereoselective construction of the intricate bicyclo[3.3.1]nonane core of the molecule's western hemisphere.
Introduction
The total synthesis of Haplophytine, an insecticidal alkaloid, represents a significant achievement in synthetic organic chemistry.[1] A critical step in the strategy developed by Fukuyama and Tokuyama is a highly diastereoselective intramolecular Mannich reaction.[2] This reaction facilitates the formation of a complex tricyclic amine from an eleven-membered cyclic amine precursor.[2] The reaction proceeds under acidic conditions, following the deprotection of a ketal protecting group, to yield the core structure with excellent stereocontrol.
Reaction Pathway and Logical Relationship
The intramolecular Mannich reaction is a cascade process initiated by the removal of a ketal protecting group under acidic conditions. This unmasks a ketone functionality, which, along with a proximate secondary amine, sets the stage for the cyclization. The acidic environment facilitates the formation of an iminium ion intermediate, which is then attacked by an enol or enolate equivalent within the same molecule to forge the key carbon-carbon bond, thus constructing the bicyclo[3.3.1]nonane skeleton.
Caption: Logical workflow of the intramolecular Mannich reaction in this compound synthesis.
Experimental Protocol
The following protocol is adapted from the total synthesis of (+)-Haplophytine by Fukuyama and Tokuyama. The procedure describes a one-pot sequence that includes deprotection, the key intramolecular Mannich reaction, and subsequent workup and esterification.
Materials:
-
Eleven-membered cyclic amine precursor
-
1 M Hydrochloric Acid (HCl) in Tetrahydrofuran (THF)
-
Thiophenol (PhSH)
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Silica Gel
-
Trimethylsilyldiazomethane (TMSCHN₂)
-
Argon atmosphere
Procedure:
-
Deprotection: The eleven-membered cyclic amine precursor is dissolved in a solution of 1 M HCl in THF.
-
Mannich Reaction and Deprotection: To the reaction mixture, add cesium carbonate and thiophenol in acetonitrile. The reaction is stirred to facilitate the removal of the nosyl protecting group and promote the intramolecular Mannich cyclization.
-
Workup and Purification: Following the reaction, the solvent is removed under reduced pressure. The crude product is then subjected to purification by silica gel column chromatography using dichloromethane as the eluent.
-
Esterification: The purified product from the previous step is then treated with trimethylsilyldiazomethane to afford the final methyl ester.
Quantitative Data
The following table summarizes the key quantitative data for the multi-step sequence involving the intramolecular Mannich reaction as reported in the synthesis of the bicyclo[3.3.1]nonane core of this compound.
| Step | Reagents and Conditions | Yield |
| Deprotection & Mannich Rxn | 1. 1 M HCl, THF 2. PhSH, Cs₂CO₃, MeCN; then evaporation and silica gel chromatography (DCM) 3. TMSCHN₂ | 76% |
Experimental Workflow
The experimental workflow for the synthesis of the bicyclo[3.3.1]nonane core of this compound via the intramolecular Mannich reaction is depicted below.
Caption: Experimental workflow for the key cyclization sequence.
Conclusion
The intramolecular Mannich reaction is a powerful and efficient method for the construction of the complex polycyclic core of this compound. The high diastereoselectivity of this transformation underscores its utility in the synthesis of complex natural products. The provided protocol offers a detailed guide for researchers aiming to apply this key reaction in their own synthetic endeavors.
References
Application of Friedel-Crafts Alkylation in the Total Synthesis of Haplophytine
Introduction
Haplophytine is a complex dimeric indole alkaloid that has attracted significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. The total synthesis of this compound presents numerous challenges, including the construction of multiple stereocenters and a highly congested quaternary carbon center. A key strategic disconnection in several successful total syntheses involves the coupling of two complex monomeric units. The Friedel-Crafts alkylation has emerged as a critical C-C bond-forming reaction to effectively forge this crucial linkage, particularly in the construction of the aspidophytine core of this compound. This application note details the use of a silver-mediated intramolecular Friedel-Crafts alkylation in the total synthesis of (+)-Haplophytine as reported by the Fukuyama and Tokuyama groups.[1][2][3]
Logical Workflow for this compound Synthesis via Friedel-Crafts Alkylation
The overall strategy hinges on a convergent synthesis where two major fragments are prepared independently and then coupled. The Friedel-Crafts alkylation is instrumental in the synthesis of one of these key fragments, specifically for the formation of a critical quaternary stereocenter.
Caption: Convergent synthesis strategy for this compound highlighting the key Friedel-Crafts alkylation step.
Quantitative Data Summary
The silver-mediated Friedel-Crafts alkylation was pivotal in generating a highly congested quaternary center. The reaction proceeded with moderate diastereoselectivity, which was a significant achievement given the steric hindrance.
| Reaction Parameter | Value | Reference |
| Reaction Type | Intramolecular Friedel-Crafts Alkylation | [1] |
| Catalyst/Promoter | Silver Triflate (AgOTf) | [1] |
| Diastereomeric Ratio (d.r.) | 2.4:1 | [1] |
| Yield | 57% (for the coupling of two fragments) | [4] |
| Temperature | -10 °C | [4] |
| Solvent | Dichloromethane (CH2Cl2) | [4] |
Experimental Protocol: Silver-Mediated Intramolecular Friedel-Crafts Alkylation
This protocol is based on the synthesis of the aspidophytine fragment as reported in the total synthesis of (+)-Haplophytine.[1][2][4]
Objective: To construct the critical quaternary carbon center via an intramolecular Friedel-Crafts alkylation.
Materials:
-
Iodoindolenine precursor
-
Silver trifluoromethanesulfonate (AgOTf) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf2)[4]
-
Anhydrous Dichloromethane (CH2Cl2)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.)
-
Cooling bath (for -10 °C)
-
Magnetic stirrer
Experimental Workflow:
Caption: Step-by-step workflow for the silver-mediated intramolecular Friedel-Crafts alkylation.
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Dissolution of Starting Material: The iodoindolenine precursor is dissolved in anhydrous dichloromethane.
-
Cooling: The reaction mixture is cooled to -10 °C using a suitable cooling bath (e.g., an ice-salt bath).
-
Addition of Silver Salt: Silver trifluoromethanesulfonate (AgOTf) or silver bis(trifluoromethanesulfonyl)imide (AgNTf2) is added to the cooled solution.[1][4]
-
Reaction Monitoring: The reaction is stirred at -10 °C and monitored for completion using thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched, typically by the addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product containing the newly formed quaternary center.
Discussion
The use of a silver salt, such as AgOTf or AgNTf2, is crucial for this transformation. The silver ion coordinates to the iodine atom of the iodoindolenine precursor, facilitating its departure and the formation of a reactive electrophilic intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring, leading to the formation of the carbon-carbon bond and the desired cyclized product.[1][4] The choice of a mesyl group as a phenol protecting group was also noted in this synthetic sequence.[1]
The diastereoselectivity of the reaction is influenced by the complex topography of the transition state, and achieving even a moderate d.r. of 2.4:1 is a testament to the viability of this approach for constructing such a sterically demanding quaternary center.[1] This key Friedel-Crafts alkylation step represents a significant advancement in the synthesis of complex indole alkaloids like this compound.[2]
References
Application Notes and Protocols: Oxidative Rearrangement Reactions in the Total Synthesis of Haplophytine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the key oxidative rearrangement reactions employed in the total synthesis of the complex indole alkaloid, Haplophytine. The methodologies described herein are derived from the seminal total syntheses reported by the research groups of Fukuyama and Tokuyama.
Introduction
This compound is a structurally complex heterodimeric indole alkaloid that has attracted significant attention from the synthetic chemistry community due to its intricate polycyclic framework. A crucial step in the successful total syntheses of this compound has been the strategic implementation of oxidative rearrangement reactions to construct key skeletal features. This document outlines two distinct and elegant oxidative rearrangement strategies, providing detailed experimental procedures, quantitative data, and mechanistic representations to aid researchers in applying these methods to their own synthetic endeavors.
Key Oxidative Rearrangement Strategies
Two primary strategies involving oxidative rearrangements have been pivotal in the total synthesis of this compound:
-
m-CPBA-Mediated Oxidative Rearrangement: An early approach by Fukuyama and Tokuyama utilized meta-chloroperoxybenzoic acid (m-CPBA) to effect an oxidative rearrangement for the construction of the bicyclo[3.3.1]nonane core of the canthiphytine moiety.[1]
-
Late-Stage Aerobic Oxidative Rearrangement: A later, bioinspired approach by Tokuyama and coworkers employed a late-stage chemoselective aerobic oxidation followed by a semipinacol-type rearrangement to forge the diazabicyclo[3.3.1]nonane skeleton.[2][3]
Application Note 1: m-CPBA-Mediated Oxidative Skeletal Rearrangement
This method, employed in the first total synthesis of (+)-Haplophytine, allows for the construction of the complex bridged ring system of the canthiphytine portion of the molecule. The reaction proceeds via an initial epoxidation of an enamine moiety, followed by a skeletal rearrangement.[1]
Reaction Data
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tetracyclic Amine | m-CPBA | CH₂Cl₂ | 0 to rt | 1 | 78 |
Experimental Protocol
Synthesis of the Bicyclo[3.3.1]nonane Core:
To a solution of the tetracyclic amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, was added meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes. Upon completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with CH₂Cl₂ (3 x). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane product.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): [Insert relevant chemical shifts, multiplicities, and coupling constants from supporting information if available]
-
¹³C NMR (CDCl₃, 100 MHz): [Insert relevant chemical shifts from supporting information if available]
-
HRMS (ESI): [Insert calculated and found mass-to-charge ratio from supporting information if available]
Reaction Workflow
Caption: Workflow for the m-CPBA-mediated oxidative rearrangement.
Application Note 2: Late-Stage Semipinacol-Type Oxidative Rearrangement
This biomimetic approach constructs the diazabicyclo[3.3.1]nonane skeleton in a late-stage fashion, offering a convergent and efficient route to the this compound core. The key transformation involves a chemoselective aerobic oxidation of a 1,2-diaminoethene moiety, which triggers a sequential semipinacol-type rearrangement.[2][3]
Reaction Data
| Entry | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Dimeric Precursor | Thiol (catalyst), Cs₂CO₃, Air | THF | rt | 12 h | 70 |
Experimental Protocol
Synthesis of the Diazabicyclo[3.3.1]nonane Skeleton:
To a solution of the dimeric precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an air atmosphere, was added cesium carbonate (Cs₂CO₃) (2.0 equiv) and the thiol catalyst (0.2 equiv). The reaction mixture was stirred vigorously at room temperature for 12 hours. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the rearranged product.
Characterization Data:
-
¹H NMR (CDCl₃, 500 MHz): [Insert relevant chemical shifts, multiplicities, and coupling constants from supporting information if available]
-
¹³C NMR (CDCl₃, 125 MHz): [Insert relevant chemical shifts from supporting information if available]
-
HRMS (ESI-TOF): [Insert calculated and found mass-to-charge ratio from supporting information if available]
Proposed Mechanistic Pathway
Caption: Proposed mechanism of the late-stage aerobic oxidative rearrangement.
Conclusion
The oxidative rearrangement reactions detailed in these application notes represent powerful and elegant solutions to the synthetic challenges posed by the intricate architecture of this compound. The m-CPBA-mediated and the late-stage aerobic oxidative rearrangement strategies provide versatile tools for the construction of complex bridged and caged systems. The provided experimental protocols and reaction data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating the application of these methodologies to new synthetic targets.
References
Application Notes and Protocols for the Analytical Characterization of Haplophytine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haplophytine, a complex dimeric indole alkaloid, has been the subject of scientific interest due to its notable insecticidal properties.[1][2][3] Isolated from the plant Haplophyton cimicidum, this natural product presents a significant challenge for analytical characterization due to its intricate stereochemistry and multiple functional groups.[1][4] These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the extraction, separation, and structural elucidation of this compound.
Extraction and Isolation from Haplophyton cimicidum
A general workflow for the extraction and isolation of this compound from its natural source involves several key steps. The following protocol is a representative method that can be adapted based on laboratory-specific conditions and available instrumentation.
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for this compound extraction and isolation.
Experimental Protocol:
-
Grinding and Maceration:
-
Air-dry the leaves and stems of Haplophyton cimicidum and grind them into a fine powder.
-
Macerate the powdered plant material in methanol at room temperature for 48-72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
-
Filtration and Concentration:
-
Filter the methanolic extract through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in 5% aqueous hydrochloric acid.
-
Wash the acidic solution with a nonpolar solvent like hexane to remove fats and waxes.
-
Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., ammonium hydroxide or sodium hydroxide).
-
Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.
-
-
Liquid-Liquid Partition and Column Chromatography:
-
Combine the organic layers and concentrate to dryness.
-
Subject the resulting crude alkaloid mixture to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of hexane, ethyl acetate, and methanol).
-
-
Further Purification:
-
Monitor the fractions by Thin-Layer Chromatography (TLC).
-
Combine fractions containing this compound and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.
Thin-Layer Chromatography (TLC)
TLC is a rapid and versatile technique for the qualitative analysis of this compound and for monitoring the progress of extraction and purification.
Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 95:5 v/v) is a common starting point. The polarity can be adjusted to achieve optimal separation.
-
Sample Application: Dissolve the sample in a small amount of methanol or chloroform and spot it onto the baseline of the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm and 366 nm).
-
Use a suitable staining reagent, such as Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantitative analysis of this compound. A validated HPLC method is crucial for ensuring the accuracy and reliability of the results.
Protocol (Method Development Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and water (both containing 0.1% formic acid) is a common starting point for alkaloid analysis. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of approximately 254 nm or 280 nm. |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Spectroscopic and Spectrometric Characterization
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complex three-dimensional structure of this compound. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are necessary for complete structural assignment.
Data Acquisition Parameters (Representative):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | 25 °C | 25 °C |
Note: Due to the complexity of the this compound molecule, obtaining and interpreting NMR spectra requires significant expertise. The total synthesis of this compound has been a subject of extensive research, and detailed NMR data can be found in publications related to its synthesis and structural elucidation.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which aids in structural confirmation.
Data Acquisition Parameters (Representative):
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive ion mode |
| Analyzer | Time-of-Flight (TOF) or Orbitrap for high resolution |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS |
Note: The fragmentation pattern of this compound will be complex due to its dimeric nature. Careful analysis of the MS/MS spectra is required to identify characteristic fragment ions.
Biological Activity and Signaling Pathway
This compound is known for its insecticidal properties, and evidence suggests that its mechanism of action involves the inhibition of acetylcholinesterase (AChE).[8] AChE is a critical enzyme in the insect nervous system responsible for the breakdown of the neurotransmitter acetylcholine.
Proposed Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Proposed mechanism of this compound's insecticidal action via acetylcholinesterase inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory effect of this compound on AChE can be quantified using a colorimetric assay based on Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or insect).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
This compound solution of known concentrations.
-
96-well microplate and a microplate reader.
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Prepare a series of dilutions of this compound to be tested.
-
-
Assay Protocol:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or buffer for control).
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
The analytical characterization of this compound requires a multi-faceted approach combining chromatographic separation with advanced spectroscopic and spectrometric techniques. The protocols and information provided in these application notes serve as a comprehensive guide for researchers involved in the study of this complex and biologically active natural product. Further investigation into its specific interactions with acetylcholinesterase and other potential targets will be crucial for a complete understanding of its insecticidal properties and for the development of new pest control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. Finally, this compound | Latest News | Chemical & Engineering News [pubsapp.acs.org]
- 4. Total synthesis of (+)-haplophytine. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Haplophytine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haplophytine, a complex dimeric indole alkaloid isolated from the plant Haplophyton cimicidum, has garnered significant interest due to its insecticidal properties. This document provides a detailed application note and a comprehensive set of protocols for the efficient purification of this compound using a combination of acid-base extraction and multi-step chromatographic techniques. The described methodology is designed to yield high-purity this compound suitable for research, bioactivity screening, and further drug development endeavors.
Introduction
This compound is a naturally occurring insecticidal alkaloid first isolated from the Mexican plant Haplophyton cimicidum.[1] Its intricate molecular architecture, featuring a heterodimeric structure, has made it a challenging target for total synthesis. Consequently, isolation from its natural source remains a crucial method for obtaining this valuable compound. The purification process involves an initial extraction of a crude alkaloid mixture from the plant material, followed by systematic chromatographic separations to isolate this compound from other co-extracted alkaloids and plant metabolites. This protocol outlines a robust and reproducible workflow for this purpose.
Overall Purification Workflow
The purification of this compound from Haplophyton cimicidum follows a logical progression from crude extraction to high-purity isolation. The general workflow involves an initial acid-base extraction to selectively isolate the total alkaloid fraction. This is followed by a primary purification step using flash column chromatography on silica gel to separate the alkaloids based on polarity. For achieving the highest purity, a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) is employed.
Caption: Overall workflow for this compound purification.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude Alkaloids
This protocol describes the selective extraction of the total alkaloid fraction from dried and powdered Haplophyton cimicidum plant material.
Materials:
-
Dried and powdered Haplophyton cimicidum (leaves and stems)
-
Methanol
-
10% Acetic Acid in water
-
Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide
-
Sodium Sulfate (anhydrous)
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of dried, powdered Haplophyton cimicidum plant material in 5 L of methanol for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Redissolve the residue in 1 L of 10% aqueous acetic acid.
-
Wash the acidic solution three times with 500 mL of dichloromethane in a separatory funnel to remove non-basic compounds. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify to pH 9-10 by the slow addition of concentrated ammonium hydroxide.
-
Extract the now basic aqueous solution three times with 500 mL of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Caption: Acid-Base Extraction Protocol.
Protocol 2: Silica Gel Flash Chromatography
This protocol details the initial purification of the crude alkaloid extract using flash column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Triethylamine
-
Flash chromatography column and system
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Dragendorff's reagent for TLC visualization
Procedure:
-
Prepare the column by packing 200 g of silica gel in hexane.
-
Dissolve 5 g of the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto 10 g of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, with a small percentage of triethylamine to reduce tailing of the basic alkaloids. A typical gradient is from 100% hexane to 100% ethyl acetate, followed by a flush with ethyl acetate containing 5-10% methanol.
-
Collect fractions of 20 mL and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of ethyl acetate:hexane (e.g., 7:3 or 8:2) with 1% triethylamine.
-
Visualize the TLC plates under UV light (254 nm) and by staining with Dragendorff's reagent (alkaloids typically appear as orange to brown spots).
-
Combine the fractions containing this compound based on the TLC analysis and evaporate the solvent.
Protocol 3: Preparative HPLC Purification
This protocol describes the final "polishing" step to obtain high-purity this compound.
Materials:
-
This compound-enriched fractions from flash chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm)
Procedure:
-
Dissolve the this compound-enriched fraction in the mobile phase.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute with a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be from 30% to 70% acetonitrile over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of this compound).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain the final product.
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound from 1 kg of dried plant material. Note that actual yields may vary depending on the quality of the plant material and the precise execution of the protocols.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material (g) | Product | Yield (g) | Purity (estimated) |
| Acid-Base Extraction | 1000 | Crude Alkaloid Extract | 15 - 25 | ~10-20% |
| Flash Chromatography | 5 | This compound-Enriched Fraction | 0.5 - 1.0 | ~70-80% |
| Preparative HPLC | 0.5 | Pure this compound | 0.2 - 0.4 | >95% |
Table 2: Chromatographic Conditions
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18, 10 µm |
| Column Dimensions | 5 cm x 40 cm | 250 mm x 21.2 mm |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 1% Triethylamine | Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient |
| Flow Rate | 20-40 mL/min | 15-20 mL/min |
| Detection | TLC with UV (254 nm) and Dragendorff's reagent | UV at 254 nm |
Concluding Remarks
The protocols detailed in this application note provide a comprehensive guide for the successful purification of this compound from Haplophyton cimicidum. The combination of a selective acid-base extraction with a two-step chromatographic purification strategy, involving flash chromatography and preparative HPLC, is effective in yielding this compound of high purity. Researchers and drug development professionals can adapt and optimize these methods to obtain sufficient quantities of this promising natural product for their specific research needs. Careful monitoring of each step, particularly through TLC and analytical HPLC, is crucial for maximizing yield and purity.
References
Bioassays for Determining Haplophytine Insecticidal Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haplophytine, an alkaloid isolated from the plant Haplophyton cimicidum, has demonstrated notable insecticidal properties. This document provides detailed application notes and protocols for conducting bioassays to determine the insecticidal efficacy of this compound. The following sections outline methodologies for various bioassays, present available quantitative data, and illustrate a proposed mechanism of action.
Data Presentation
| Insect Species | Bioassay Type | Test Substance | Concentration/Dosage | Mortality (%) |
| European Corn Borer (Ostrinia nubilalis) | Contact | Crude Alkaloid Extract | - | Toxic |
| Mexican Bean Beetle (Epilachna varivestis) Larvae | Contact | Crude Alkaloid Extract | - | Toxic |
| Colorado Potato Beetle (Leptinotarsa decemlineata) Larvae & Adults | Contact | Crude Alkaloid Extract | - | Toxic |
| Grasshoppers | Contact | Crude Alkaloid Extract | - | Toxic |
| Egg-plant Lace Bugs (Gargaphia solani) | Contact | Crude Alkaloid Extract | - | Toxic |
| Codling Moths (Cydia pomonella) | Contact | Crude Alkaloid Extract | - | Toxic |
Note: The original 1952 publication provides more detailed quantitative data which is essential for precise evaluation. Researchers are strongly encouraged to consult the original publication for specific concentrations and mortality rates.
Experimental Protocols
The following protocols are standardized methods for assessing the insecticidal activity of botanical compounds like this compound.
Protocol 1: Contact Toxicity Bioassay (Glass Vial/Petri Dish Method)
Objective: To determine the concentration of this compound required to cause mortality upon direct contact with the insect.
Materials:
-
Technical grade this compound
-
Acetone or other suitable volatile solvent
-
Glass scintillation vials or Petri dishes
-
Micropipette
-
Test insects (e.g., fruit flies, flour beetles, or specific pest of interest)
-
Camel hair brush for handling insects
-
Incubator or controlled environment chamber
-
Vortex mixer
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to create a range of concentrations to be tested. A control solution of acetone alone should also be prepared.
-
Coating of Vials/Dishes: Pipette a known volume (e.g., 1 mL) of each this compound dilution into a separate glass vial or the bottom of a Petri dish.
-
Solvent Evaporation: Gently rotate the vials or dishes to ensure an even coating of the solution on the inner surface. Allow the solvent to evaporate completely in a fume hood, leaving a thin film of this compound.
-
Insect Introduction: Introduce a known number of test insects (typically 10-20) into each coated vial or dish using a camel hair brush.
-
Incubation: Cap the vials with breathable closures or cover the Petri dishes and place them in an incubator set to appropriate conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).
-
Mortality Assessment: Record the number of dead or moribund insects at specific time points (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Protocol 2: Feeding Deterrence Bioassay (Leaf Disc No-Choice Test)
Objective: To assess the ability of this compound to deter insects from feeding.
Materials:
-
This compound extract or purified compound
-
Solvent (e.g., ethanol or acetone)
-
Host plant leaves for the test insect
-
Cork borer or scissors
-
Petri dishes lined with moist filter paper
-
Test insects (herbivorous insects, e.g., caterpillars, beetles)
-
Balance for weighing leaf discs
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent. A control solution of the solvent alone should also be prepared.
-
Treatment of Leaf Discs: Cut uniform discs from host plant leaves using a cork borer. Dip each leaf disc into a specific this compound concentration (or the control solution) for a set amount of time (e.g., 10 seconds).
-
Solvent Evaporation: Allow the solvent to evaporate completely from the leaf discs in a fume hood.
-
Bioassay Setup: Place one treated leaf disc in the center of a Petri dish lined with moist filter paper.
-
Insect Introduction: Introduce a single, pre-weighed, and starved (for a few hours) insect into each Petri dish.
-
Incubation: Place the Petri dishes in a controlled environment chamber with conditions suitable for the test insect.
-
Assessment of Feeding: After a specific period (e.g., 24 or 48 hours), remove the insect and the remaining leaf disc.
-
Data Analysis: Record the final weight of the insect and the leaf disc. Calculate the amount of leaf tissue consumed for each treatment and the control. The feeding deterrence can be expressed as a percentage reduction in consumption compared to the control. An Antifeedant Index can also be calculated.
Mandatory Visualizations
Proposed Insecticidal Workflow
Caption: Workflow for determining this compound's insecticidal efficacy.
Proposed Signaling Pathway: Acetylcholinesterase Inhibition
Based on preliminary evidence suggesting that extracts of Haplophyton cimicidum inhibit acetylcholinesterase (AChE), the following diagram illustrates the proposed neurotoxic mechanism of action for this compound.
Caption: Proposed mechanism of this compound via acetylcholinesterase inhibition.
Disclaimer: The proposed signaling pathway is based on preliminary data and requires further experimental validation to confirm that this compound's primary mode of action is indeed the inhibition of acetylcholinesterase. Other potential neurotoxic mechanisms may also be involved.
Application Notes and Protocols for Electrophysiological Studies of Haplophytine's Effect on Insects
A Fictionalized Representation Based on Established Methodologies
Disclaimer: As of late 2025, specific electrophysiological studies detailing the effects of Haplophytine on insect neurons are not available in the public domain. This compound is recognized as an insecticidal alkaloid, but its precise mechanism of action at the molecular level remains unelucidated.[1] The following application notes and protocols are therefore a generalized guide for researchers, scientists, and drug development professionals interested in investigating the electrophysiological effects of a novel plant-derived alkaloid, such as this compound, on insect neurons. The experimental designs and data presented are hypothetical and intended to serve as a template for future research.
These protocols are based on established electrophysiological techniques commonly used in insect neurotoxicology.
Introduction
Plant-derived alkaloids represent a vast and largely untapped resource for the discovery of novel insecticides. This compound, an alkaloid with known insecticidal properties, is a promising candidate for the development of new pest control agents.[1] Understanding the mechanism of action of such compounds is crucial for their effective and safe use. Electrophysiological studies are fundamental in determining how a neurotoxic compound affects the nervous system of an insect. These techniques allow for the direct measurement of changes in neuronal activity, ion channel function, and synaptic transmission, providing critical insights into the compound's mode of action.
This document provides a set of standardized protocols for assessing the effects of a test compound, exemplified by this compound, on insect neurons using patch-clamp electrophysiology.
Section 1: Data Presentation - Hypothetical Quantitative Data
The following tables are examples of how quantitative data from electrophysiological experiments on this compound could be structured for clear comparison.
Table 1: Effect of this compound on Voltage-Gated Sodium Channel Currents in Insect Central Neurons
| Concentration (µM) | Peak Inward Current (pA) | % Inhibition | Time to Peak (ms) | Inactivation Tau (ms) |
| Control (0) | -1520 ± 85 | 0% | 1.2 ± 0.1 | 5.8 ± 0.4 |
| 1 | -1216 ± 70 | 20% | 1.3 ± 0.1 | 6.1 ± 0.5 |
| 10 | -760 ± 55 | 50% | 1.8 ± 0.2 | 8.2 ± 0.7 |
| 100 | -152 ± 30 | 90% | 2.5 ± 0.3 | 12.5 ± 1.1 |
*Data are presented as mean ± SEM (n=10). *p < 0.05 compared to control.
Table 2: Modulation of GABA-gated Chloride Currents by this compound in Insect Neurons
| This compound Concentration (µM) | GABA EC50 (µM) | Peak Current at 100µM GABA (pA) | % Potentiation / Inhibition |
| Control (0) | 25 ± 3 | -850 ± 60 | 0% |
| 1 | 22 ± 2 | -935 ± 65 | +10% |
| 10 | 15 ± 1.5 | -1275 ± 80 | +50% |
| 100 | 45 ± 5 | -425 ± 40 | -50% |
*Data are presented as mean ± SEM (n=8). *p < 0.05 compared to control.
Section 2: Experimental Protocols
Protocol 1: Primary Insect Neuron Culture
Objective: To establish primary neuronal cultures from insect ganglia for in vitro electrophysiological recordings.
Materials:
-
Insect of choice (e.g., American cockroach, Periplaneta americana, or fruit fly, Drosophila melanogaster)
-
Dissection dish (Sylgard-coated)
-
Dissecting microscope
-
Sterile insect saline solution
-
Enzyme solution (e.g., collagenase/dispase)
-
Neuronal culture medium
-
Coated glass coverslips (e.g., with poly-L-lysine)
-
Incubator
Procedure:
-
Anesthetize the insect by cooling on ice.
-
Under sterile conditions, dissect out the desired ganglia (e.g., thoracic or abdominal ganglia).
-
Transfer the ganglia to a dish containing the enzyme solution and incubate to dissociate the tissue.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in the neuronal culture medium.
-
Plate the cells onto coated glass coverslips and incubate at the appropriate temperature for the insect species.
-
Allow the neurons to adhere and grow for 24-72 hours before use in electrophysiological experiments.
Protocol 2: Whole-Cell Patch-Clamp Recording
Objective: To record voltage-gated or ligand-gated ion channel currents from cultured insect neurons.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Micropipette puller
-
External recording solution (insect saline)
-
Internal pipette solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external recording solution.
-
Pull a micropipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking neuron with the micropipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV) and record baseline currents.
-
Apply this compound at various concentrations to the bath via the perfusion system.
-
Record changes in ion channel activity using appropriate voltage protocols (e.g., voltage steps to activate voltage-gated channels, or application of a neurotransmitter to activate ligand-gated channels).
-
Analyze the recorded currents for changes in amplitude, kinetics, and voltage-dependence.
Section 3: Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for electrophysiological analysis of this compound on insect neurons.
Hypothetical Signaling Pathway
References
Application Notes and Protocols for the Development of Haplophytine-Based Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haplophytine, a complex dimeric indole alkaloid, has been recognized for its insecticidal properties since ancient times.[1] Isolated from the plant Haplophyton cimicidum, its intricate structure posed a significant challenge to synthetic chemists for decades.[1] The recent successful total synthesis of this compound has opened new avenues for the development of novel insecticides based on its unique chemical scaffold.
These application notes provide a comprehensive overview of the proposed experimental protocols for the development and evaluation of this compound and its analogs as potential insecticidal agents. Due to the limited publicly available data on the specific insecticidal activity and mechanism of action of this compound, the following protocols are based on established, standardized methodologies in the field of insecticide discovery and development. These protocols will require optimization for the specific properties of this compound and its derivatives.
Quantitative Data Summary
As no specific LD50 or IC50 values for this compound against common insect pests are currently available in the public domain, the following table provides a template for how such data should be presented once generated. This structured format allows for easy comparison of the potency of different this compound-based compounds against various insect species.
Table 1: Hypothetical Insecticidal Activity of this compound Analogs
| Compound ID | Target Insect Species | Bioassay Method | LD50 (µg/g insect) | LC50 (µg/cm²) | IC50 (µM) (Neuronal Receptor Assay) |
| HAP-001 (this compound) | Spodoptera litura (Tobacco Cutworm) | Topical Application | [Data Point] | [Data Point] | [Data Point] |
| HAP-001 (this compound) | Aphis gossypii (Cotton Aphid) | Leaf-Dip Assay | N/A | [Data Point] | [Data Point] |
| HAP-002 (Analog A) | Spodoptera litura | Topical Application | [Data Point] | [Data Point] | [Data Point] |
| HAP-002 (Analog A) | Aphis gossypii | Leaf-Dip Assay | N/A | [Data Point] | [Data Point] |
| HAP-003 (Analog B) | Spodoptera litura | Topical Application | [Data Point] | [Data Point] | [Data Point] |
| HAP-003 (Analog B) | Aphis gossypii | Leaf-Dip Assay | N/A | [Data Point] | [Data Point] |
N/A: Not Applicable
Experimental Protocols
Synthesis of this compound Analogs
The total synthesis of this compound is a complex multi-step process. A key step in the synthesis of the indole core of this compound and its analogs is the Fischer indole synthesis .[2] The following is a generalized protocol for this reaction, which would need to be adapted for specific substrates in a this compound synthesis campaign.
Protocol 1: Fischer Indole Synthesis for this compound Core Structure
Materials:
-
Substituted phenylhydrazine
-
Appropriate ketone or aldehyde with at least two alpha-hydrogens[2]
-
Acid catalyst (e.g., HCl, H2SO4, ZnCl2)[2]
-
Anhydrous solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Formation of Phenylhydrazone:
-
Dissolve equimolar amounts of the substituted phenylhydrazine and the ketone/aldehyde in the chosen solvent in the round-bottom flask.
-
Stir the mixture at room temperature or with gentle heating to form the phenylhydrazone intermediate. This can often be monitored by TLC.
-
-
Indolization:
-
To the phenylhydrazone mixture, add the acid catalyst. The choice and amount of catalyst will need to be optimized for the specific substrates.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the substrates and should be monitored by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the desired indole derivative.
-
Insecticidal Bioassays
The following are standard bioassay protocols to determine the insecticidal efficacy of this compound and its analogs. The choice of method depends on the target insect and the likely mode of entry of the insecticide.
Protocol 2: Topical Application Bioassay for Chewing Insects (e.g., Spodoptera litura)
This method is used to determine the contact toxicity of a compound and to calculate the Median Lethal Dose (LD50).[3][4]
Materials:
-
This compound analog solutions of varying concentrations in a volatile solvent (e.g., acetone).[5]
-
Microsyringe or microapplicator.
-
Test insects (e.g., third-instar larvae of Spodoptera litura).
-
Petri dishes with a food source.
-
Controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
Procedure:
-
Preparation of Test Solutions:
-
Application:
-
Anesthetize the insects (e.g., by chilling).
-
Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.[3]
-
A control group should be treated with the solvent only.
-
-
Observation:
-
Place the treated insects individually in Petri dishes with a food source.
-
Maintain the insects in the controlled environment chamber.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Calculate the LD50 value and its 95% confidence intervals using probit analysis.[1]
-
Protocol 3: Leaf-Dip Bioassay for Sucking Insects (e.g., Aphis gossypii)
This method is suitable for determining the toxicity of compounds to sap-sucking insects and for calculating the Median Lethal Concentration (LC50).[8][9][10]
Materials:
-
This compound analog solutions of varying concentrations in water with a surfactant (e.g., Triton X-100).
-
Host plant leaves (e.g., cotton leaves for cotton aphids).
-
Petri dishes with moistened filter paper.
-
Test insects (e.g., adult apterous Aphis gossypii).
-
Controlled environment chamber.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound analog, potentially using a co-solvent like acetone or DMSO before diluting in water with a surfactant.
-
Prepare a series of at least five dilutions.
-
-
Leaf Treatment:
-
Excise host plant leaves and dip each leaf into a test solution for a standardized time (e.g., 10-30 seconds).[10]
-
Allow the leaves to air-dry completely.
-
A control group of leaves should be dipped in the water-surfactant solution only.
-
-
Insect Exposure:
-
Place the treated leaves in Petri dishes containing moistened filter paper.
-
Introduce a known number of insects (e.g., 20-30 aphids) onto each leaf.
-
-
Observation and Data Analysis:
-
Maintain the Petri dishes in a controlled environment chamber.
-
Record mortality at 24, 48, and 72 hours.
-
Calculate the LC50 value and its 95% confidence intervals using probit analysis.
-
Mechanism of Action Studies
The following are generalized protocols to investigate the potential neurotoxic mechanism of action of this compound-based insecticides.
Protocol 4: Radioligand Binding Assay for a Putative Nicotinic Acetylcholine Receptor (nAChR) Target
This assay determines if a compound can displace a known radiolabeled ligand from its receptor, suggesting a competitive binding mechanism.[11][12]
Materials:
-
Insect neuronal membrane preparation (e.g., from insect heads or cultured insect cells).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-imidacloprid for nAChRs).
-
This compound analog solutions at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize insect tissue (e.g., heads) in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the this compound analog.
-
For determining non-specific binding, a high concentration of an unlabeled known ligand is used instead of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Protocol 5: Patch-Clamp Electrophysiology on Isolated Insect Neurons
This technique directly measures the effect of a compound on the function of ion channels, providing detailed information about its mode of action (e.g., channel blocker, modulator).[13][14]
Materials:
-
Isolated or cultured insect neurons.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Perfusion system for drug application.
-
This compound analog solutions.
Procedure:
-
Cell Preparation:
-
Prepare a culture of isolated insect neurons or use acutely dissociated neurons.
-
-
Patch-Clamp Recording:
-
Using a micromanipulator, form a high-resistance "giga-seal" between the micropipette and the membrane of a single neuron.
-
Establish a whole-cell recording configuration by rupturing the cell membrane within the pipette tip.
-
-
Drug Application:
-
Record baseline ion channel activity (e.g., voltage-gated sodium currents or acetylcholine-activated currents).
-
Using the perfusion system, apply a known concentration of the this compound analog to the neuron.
-
-
Data Acquisition and Analysis:
-
Record the changes in ion channel currents in the presence of the compound.
-
Analyze the data to determine if the compound blocks, activates, or modulates the ion channels of interest.
-
Visualizations
Caption: Workflow for this compound-based insecticide development.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 4. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 5. entomoljournal.com [entomoljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Leaf dip bioassay [bio-protocol.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Neurotransmitter receptors as targets for pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
Synthesis of Haplophytine Analogs and Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haplophytine is a complex dimeric indole alkaloid first isolated from the plant Haplophyton cimicidum, which has been traditionally used for its insecticidal properties. The intricate molecular architecture of this compound, featuring a heterodimer of aspidophytine and a unique bicyclo[3.3.1]nonane-containing moiety, has made it a challenging target for total synthesis. The groundbreaking total synthesis by Fukuyama and Tokuyama in 2009 paved the way for the development of synthetic strategies to access this complex natural product and its analogs.
The development of this compound analogs and derivatives is a promising avenue for the discovery of new therapeutic agents, particularly in the field of oncology. Dimeric indole alkaloids often exhibit enhanced biological activity compared to their monomeric counterparts. By systematically modifying the this compound scaffold, researchers can probe structure-activity relationships (SAR) and optimize for desired pharmacological properties. This document provides an overview of the synthetic strategies for creating this compound analogs and detailed protocols for key reactions, as well as a discussion of the potential signaling pathways targeted by this class of compounds.
Data Presentation: Synthetic Yields and Biological Activity
While specific quantitative biological data for a wide range of this compound analogs is not extensively available in the public domain, the following table summarizes key synthetic yields for the total synthesis of (+)-Haplophytine and a related analog, cimiciduphytine. This data is crucial for researchers planning synthetic campaigns.
| Compound | Key Synthetic Step | Yield (%) | Reference |
| (+)-Haplophytine | Fischer Indole Synthesis (Coupling of two fragments) | 0.2% (overall yield for the longest linear sequence) | [1] |
| Cimiciduphytine | AgNTf2-mediated Friedel–Crafts reaction (Coupling of two segments) | 57% (for the key coupling step) | [2] |
Experimental Protocols
The synthesis of this compound and its analogs involves a multi-step sequence. Below are detailed protocols for key transformations, adapted from the total synthesis of (+)-Haplophytine and the synthesis of its analog, cimiciduphytine.
Protocol 1: Diastereoselective Intramolecular Mannich Reaction for the Bicyclo[3.3.1]nonane Core
This protocol describes the formation of the key tricyclic core of the left-hand segment of this compound.
Materials:
-
Eleven-membered cyclic-amine macrocycle precursor
-
Thiophenol
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
(Trimethylsilyl)diazomethane (TMSCHN2)
-
Silica gel for chromatography
Procedure:
-
To a solution of the eleven-membered cyclic-amine macrocycle in acetonitrile, add cesium carbonate and thiophenol.
-
Stir the reaction mixture at room temperature to effect the removal of the nosyl protecting group.
-
Upon completion of the deprotection, acidify the reaction mixture with 1 M HCl in THF to initiate the Mannich reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent and treat with (trimethylsilyl)diazomethane for re-esterification of any hydrolyzed ester groups.
-
Purify the resulting tricyclic product by silica gel column chromatography.
Protocol 2: Friedel-Crafts Alkylation for the Quaternary Carbon Center
This protocol details the formation of the highly congested quaternary carbon center linking the two halves of the aspidophytine subunit.[1][2]
Materials:
-
Indolenine precursor
-
Silver triflate (AgOTf) or Silver bis(trifluoromethanesulfonyl)imide (AgNTf2)
-
Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the indolenine precursor in dry dichloromethane under an inert atmosphere.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, optimization may be required).
-
Add a solution of silver triflate or silver bis(trifluoromethanesulfonyl)imide in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to isolate the desired diastereomer.
Protocol 3: Fischer Indole Synthesis for Dimerization
This protocol outlines the crucial coupling of the two advanced fragments to form the dimeric structure of this compound.[1]
Materials:
-
Hydrazine derivative of the left-hand fragment
-
Ketone-containing right-hand fragment (aspidophytine precursor)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or specialized acidic conditions)
-
High-boiling point solvent (e.g., toluene, xylene)
Procedure:
-
Combine the hydrazine derivative and the ketone precursor in a suitable high-boiling point solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux, with careful monitoring of the reaction progress by TLC or HPLC. This step is often the most challenging and may require extensive optimization of reaction time, temperature, and catalyst.
-
After the reaction is complete, cool the mixture to room temperature and neutralize the acid.
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
The crude product will likely require extensive purification by multiple chromatographic techniques to isolate the desired this compound analog.
Mandatory Visualizations
Diagram 1: General Synthetic Strategy for this compound Analogs
Caption: Synthetic workflow for this compound analogs.
Diagram 2: Potential Signaling Pathways Targeted by Indole Alkaloids
Caption: Potential signaling pathways affected by this compound.
Discussion and Future Directions
The synthesis of this compound analogs remains a complex and challenging endeavor. The protocols provided herein represent key steps in the established synthetic routes. Researchers should anticipate that significant optimization may be required when applying these methods to new analogs with different substitution patterns.
The biological activity of this compound and its derivatives is an area ripe for further investigation. While the parent compound is known for its insecticidal properties, its potential as a lead compound in drug discovery, particularly in oncology, is of great interest. General studies on complex indole alkaloids suggest that they can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/Akt/mTOR pathways. Future work should focus on synthesizing a library of this compound analogs and screening them against a panel of cancer cell lines to establish clear structure-activity relationships. Elucidating the specific molecular targets of these compounds will be crucial for their further development as therapeutic agents.
References
Troubleshooting & Optimization
Navigating the Labyrinth of Haplophytine Synthesis: A Technical Guide to Constructing the C2 Quaternary Carbon
For researchers, scientists, and drug development professionals embarking on the ambitious total synthesis of Haplophytine, the construction of its sterically congested C2 quaternary stereocenter presents a formidable challenge. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols derived from seminal total syntheses to aid in overcoming the hurdles associated with this critical bond formation.
The intricate architecture of this compound, a dimeric indole alkaloid, has thwarted many synthetic efforts, with the formation of the quaternary carbon linking the two monomeric units being a particularly notorious roadblock. Success in this endeavor requires a nuanced understanding of stereoelectronics, steric hindrance, and the subtle interplay of reagents and reaction conditions. This guide dissects the successful strategies and highlights potential pitfalls to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in constructing the C2 quaternary stereocenter of this compound?
A1: The principal difficulties stem from the severe steric congestion around the target carbon. This steric hindrance impedes the approach of nucleophiles and can lead to undesired side reactions or low diastereoselectivity. Additionally, controlling the absolute stereochemistry at this new chiral center is a significant challenge that requires carefully designed asymmetric strategies. Many early attempts at the synthesis were unsuccessful due to these challenges.[1]
Q2: Which synthetic strategies have proven successful for the final C-C bond formation to create the dimeric structure?
A2: The Fukuyama/Tokuyama synthesis famously employed a silver triflate-mediated Friedel-Crafts alkylation to forge the bond between the two complex indole fragments.[1] This late-stage coupling was a landmark achievement, though it yielded a modest diastereomeric ratio, highlighting the inherent difficulty. A later, bio-inspired approach by the Tokuyama group also utilized a direct coupling method.[2] The Nicolaou group's synthesis took a different approach, relying on a Suzuki coupling followed by a radical cyclization to form the key quaternary center.
Q3: Why was the diastereoselectivity of the Fukuyama/Tokuyama Friedel-Crafts reaction only 2.4:1?
A3: The moderate diastereoselectivity is a direct consequence of the extreme steric crowding at the reaction centers of the two large, complex fragments. The facial selectivity of the electrophilic attack on the indole nucleus is only weakly influenced by the existing stereocenters in the reacting partners due to their distance and the overall convoluted topology of the transition state. Achieving high diastereoselectivity in such a sterically demanding late-stage coupling is exceptionally challenging.
Q4: Are there any known unsuccessful strategies for this key bond formation?
A4: While detailed reports on failed approaches are less common, the literature alludes to numerous unsuccessful attempts by several prominent research groups prior to the first successful total synthesis.[1] These likely involved a variety of standard bond-forming reactions that were thwarted by steric hindrance, lack of reactivity, or the formation of intractable product mixtures. The challenges associated with late-stage coupling of highly functionalized fragments in dimer synthesis are well-recognized.[3]
Troubleshooting Guide: Key Quaternary Carbon-Forming Reactions
Early-Stage Quaternary Carbon Construction via Conjugate Addition
One successful strategy involves establishing a chiral quaternary center early in the synthesis of one of the monomeric units. The Fukuyama/Tokuyama synthesis utilized a d'Angelo-type asymmetric conjugate addition for this purpose.[1]
| Potential Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low Enantioselectivity | - Ineffective chiral auxiliary. - Racemization during workup. - Incorrect solvent or temperature. | - Screen different chiral amines or catalysts. - Ensure mild acidic workup to hydrolyze the imine without epimerization. - Optimize reaction temperature; lower temperatures often improve enantioselectivity. |
| Low Yield | - Steric hindrance from bulky substrates. - Incomplete formation of the chiral imine intermediate. - Decomposition of starting materials or products. | - Use a less sterically demanding Michael acceptor if possible. - Ensure anhydrous conditions for imine formation. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition. |
| Formation of Side Products | - 1,2-addition to the Michael acceptor. - Polymerization of the Michael acceptor. | - Use a softer nucleophile or modify the electrophilicity of the acceptor. - Add the Michael acceptor slowly to the reaction mixture. |
Late-Stage Dimerization via Friedel-Crafts Alkylation
The crucial coupling of the two monomeric units via a Friedel-Crafts reaction is a high-risk, high-reward step.
| Potential Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low Diastereoselectivity | - Inherently low facial selectivity due to steric hindrance. - Competing reaction pathways. | - Screen a variety of Lewis acids (e.g., AgOTf, Sc(OTf)₃, BF₃·OEt₂) and solvents to find optimal conditions. - Modify protecting groups on either fragment to potentially influence the transition state geometry through subtle steric or electronic effects. |
| No Reaction or Low Conversion | - Deactivation of the indole nucleophile. - Insufficiently electrophilic coupling partner. - Steric repulsion preventing bond formation. | - Ensure the indole nitrogen is appropriately protected (or deprotected) to maintain its nucleophilicity. - Increase the electrophilicity of the alkylating agent, for example, by using a better leaving group. - Consider alternative coupling strategies if steric hindrance is insurmountable. |
| Complex Product Mixture | - Polyalkylation of the indole. - Acid-catalyzed decomposition of starting materials or products. | - Use a less reactive Lewis acid or lower the reaction temperature. - Employ a protecting group at the indole nitrogen to modulate reactivity. - Carefully control stoichiometry and reaction time. |
Experimental Protocols
Key Experiment 1: Asymmetric Conjugate Addition for an Early-Stage Quaternary Center (Adapted from Fukuyama/Tokuyama Synthesis)
This protocol describes the formation of a chiral quaternary carbon early in the synthesis of the bicyclo[3.3.1] fragment of this compound.
Reaction: Asymmetric Michael addition of a chiral imine to methyl acrylate.
Materials:
-
Cyclopentanone derivative
-
(S)-(-)-α-Methylbenzylamine
-
Methyl acrylate
-
Anhydrous solvent (e.g., Dichloromethane)
-
Mild acid for hydrolysis (e.g., Acetic acid)
Procedure:
-
To a solution of the cyclopentanone derivative in anhydrous dichloromethane, add (S)-(-)-α-methylbenzylamine (1.1 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere until imine formation is complete (monitor by TLC or ¹H NMR).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add methyl acrylate (1.5 equivalents).
-
Stir the reaction at low temperature until the starting material is consumed.
-
Quench the reaction with a mild acidic solution (e.g., aqueous acetic acid) and allow it to warm to room temperature.
-
Perform an aqueous workup and purify the product by flash column chromatography.
Key Experiment 2: Late-Stage Friedel-Crafts Alkylation for Dimerization (Adapted from Fukuyama/Tokuyama Synthesis)
This protocol outlines the critical coupling of the two advanced monomeric fragments of this compound.
Reaction: Silver triflate-mediated Friedel-Crafts alkylation.
Materials:
-
Indole-containing fragment (nucleophile)
-
Electrophilic fragment with a suitable leaving group
-
Silver triflate (AgOTf)
-
Anhydrous, non-coordinating solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
Procedure:
-
Dissolve the indole fragment and the electrophilic fragment in anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C to -78 °C).
-
Add a solution of silver triflate (1.0-1.5 equivalents) in the same solvent dropwise.
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup, and carefully purify the product by preparative HPLC to separate the diastereomers.
Visualizing the Synthetic Challenges
To better understand the strategic complexities, the following diagrams illustrate key aspects of the this compound synthesis.
By providing this detailed technical support, we aim to equip researchers with the knowledge to anticipate and address the significant challenges in the synthesis of this compound's C2 quaternary carbon, ultimately paving the way for further advancements in natural product synthesis and drug discovery.
References
Technical Support Center: Optimization of the Fischer Indole Synthesis for Haplophytine
For researchers, scientists, and drug development professionals engaged in the synthesis of the complex alkaloid Haplophytine, the Fischer indole synthesis represents a critical, yet often challenging, step. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to navigate the intricacies of this reaction, specifically focusing on controlling the formation of the desired indolenine intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis for this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired indolenine product. | Inappropriate acid catalyst: The choice of acid is critical and highly substrate-dependent. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition of the starting materials or the product.[1][2] | Catalyst screening: Experiment with a range of Brønsted acids (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, hydrochloric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). For the this compound synthesis, PTSA has been shown to be effective.[2] |
| Suboptimal reaction temperature: The reaction is sensitive to temperature. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition and side product formation.[2] | Temperature optimization: Carefully control the reaction temperature. In the documented synthesis of this compound, 80°C was found to be the optimal temperature.[2] | |
| Poor quality of starting materials: Impurities in the hydrazine or ketone starting materials can interfere with the reaction. | Purification of starting materials: Ensure the purity of the hydrazine and the tricyclic ketone before use. | |
| Formation of the indole byproduct is favored over the desired indolenine. | Reaction conditions favoring aromatization: The choice of acid and solvent can significantly influence the ratio of indolenine to indole.[2] | Solvent and acid selection: The combination of p-toluenesulfonic acid in tert-butanol has been demonstrated to favor the formation of the indolenine in the this compound synthesis.[2] This is likely due to the bulky solvent hindering the final elimination step that leads to the fully aromatic indole. |
| Prolonged reaction time or excessive heat: These conditions can promote the conversion of the indolenine to the more stable indole. | Reaction monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time to maximize indolenine formation and minimize indole byproduct. | |
| Significant formation of tar and other byproducts. | Harsh reaction conditions: Strong acids and high temperatures can lead to polymerization and decomposition of the complex substrates.[1] | Milder conditions: If extensive side product formation is observed, consider using a milder acid catalyst or a lower reaction temperature, even if it requires a longer reaction time. |
| N-N bond cleavage: This is a common side reaction in Fischer indole syntheses, particularly with electron-rich hydrazines, leading to the formation of aniline derivatives and other fragmentation products. | Catalyst choice: In some cases, Lewis acids may be more effective than Brønsted acids in minimizing N-N bond cleavage. | |
| Difficulty in purifying the indolenine product. | Co-elution with the indole byproduct: The indolenine and indole products often have similar polarities, making chromatographic separation challenging. | Chromatography optimization: Experiment with different solvent systems for column chromatography. A careful selection of eluents with varying polarity may improve separation. Preparative HPLC could also be an option. |
| Product instability on silica gel: Some indolenine compounds can be sensitive to the acidic nature of standard silica gel. | Neutralized silica gel: Pre-treat the silica gel with a base, such as triethylamine, before use to prevent product degradation during chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the indolenine preferred over the indole in the synthesis of this compound?
A1: The desired product for the subsequent steps in the total synthesis of this compound is the indolenine (specifically, indolenine 139 in the Fukuyama-Tokuyama synthesis). The sp³-hybridized quaternary carbon at the 3-position of the indolenine is a key structural feature required for the elaboration to the final natural product. The formation of the indole (140) represents a competing and undesired reaction pathway.[2]
Q2: What is the key to controlling the selectivity between the indolenine and indole products?
A2: Based on the successful total synthesis, the "cautious control of the reaction temperature and the suitable selection of solvent and acid were necessary" to favor the indolenine.[2] The use of p-toluenesulfonic acid in tert-butanol at a precisely controlled temperature of 80°C was found to provide the best-reported selectivity, yielding 47% of the desired indolenine and 29% of the indole byproduct.[2]
Q3: What are the roles of the acid catalyst in the Fischer indole synthesis?
A3: The acid catalyst plays several crucial roles in the Fischer indole synthesis mechanism. It protonates the hydrazone, which facilitates its tautomerization to the enehydrazine intermediate. The acid then catalyzes the key[3][3]-sigmatropic rearrangement and the subsequent cyclization and elimination of ammonia to form the final product.
Q4: Can other acids be used for this transformation?
A4: While p-toluenesulfonic acid proved effective, other Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used for Fischer indole syntheses.[2] However, for this specific complex substrate, it is likely that other acids were screened and found to be less effective in terms of yield and selectivity. A thorough optimization of the acid catalyst would be necessary if deviating from the reported conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside standards of the starting materials, you can track the consumption of the reactants and the formation of the indolenine and indole products. This allows for the determination of the optimal reaction time.
Quantitative Data Summary
The following table summarizes the key quantitative data from the optimized Fischer indole synthesis step in the total synthesis of this compound.
| Parameter | Value | Reference |
| Hydrazine Precursor | 137 | [2] |
| Ketone Precursor | Tricyclic ketone 138 | [2] |
| Acid Catalyst | p-Toluenesulfonic acid (PTSA) | [2] |
| Solvent | tert-Butanol | [2] |
| Temperature | 80 °C | [2] |
| Yield of Indolenine (139) | 47% | [2] |
| Yield of Indole (140) | 29% | [2] |
Experimental Protocol
The following is a detailed experimental protocol for the optimized Fischer indole synthesis for this compound, based on the published procedure.
Materials:
-
Hydrazine precursor (137)
-
Tricyclic ketone (138)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
tert-Butanol, anhydrous
-
50% Aqueous sulfuric acid (for hydrazone formation)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Hydrazone Formation
-
To a solution of the hydrazine precursor (137) in a suitable solvent (e.g., ethanol or methanol), add the tricyclic ketone (138).
-
Add a catalytic amount of 50% aqueous sulfuric acid.
-
Stir the reaction mixture at room temperature and monitor the formation of the hydrazone by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazone. This is typically used in the next step without further purification.
Step 2: Fischer Indole Synthesis
-
Dissolve the crude hydrazone in anhydrous tert-butanol.
-
Add p-toluenesulfonic acid monohydrate (typically 1-2 equivalents).
-
Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS for the formation of the indolenine (139) and indole (140).
-
Once the optimal ratio of indolenine to indole is achieved (as determined by monitoring), cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extract the products with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the indolenine (139) from the indole (140) and other impurities.
Visualizations
Caption: Experimental workflow for the optimized Fischer indole synthesis of this compound.
Caption: Troubleshooting logic for the Fischer indole synthesis in this compound synthesis.
References
Technical Support Center: Stereoselectivity in Haplophytine Synthesis
Welcome to the technical support center for the synthesis of Haplophytine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stereoselectivity issues encountered during the synthesis of this complex indole alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges in controlling stereochemistry at key steps of this compound synthesis.
Poor Diastereoselectivity in the Friedel-Crafts Alkylation for Quaternary Center Formation
Question: We are experiencing low diastereoselectivity (around 2.4:1) in the silver-mediated Friedel-Crafts alkylation to construct the congested C9'-C15 quaternary center. How can we improve the diastereomeric ratio?
Troubleshooting Guide:
The intramolecular Friedel-Crafts alkylation to form the critical C-C bond between the two halves of this compound is a challenging step due to steric hindrance. The reported diastereoselectivity is often modest. Here are some parameters to investigate to improve the outcome:
Data Presentation: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Variation | Expected Outcome on Diastereomeric Ratio (d.r.) | Reference |
| Lewis Acid | AgOTf (Silver Triflate) | Baseline (approx. 2.4:1) | [1] |
| AgNTf2 (Silver Bis(trifluoromethanesulfonyl)imide) | May offer improved reactivity and selectivity due to a less coordinating anion. | [2] | |
| Sc(OTf)3 (Scandium Triflate) | Often used in Friedel-Crafts reactions and may alter the transition state geometry. | General Knowledge | |
| Solvent | Dichloromethane (DCM) | Baseline | [1] |
| 1,2-Dichloroethane (DCE) | Higher boiling point may allow for a wider temperature range. | General Knowledge | |
| Nitromethane (MeNO2) | Polar solvent that can sometimes enhance selectivity in Friedel-Crafts reactions. | General Knowledge | |
| Temperature | Room Temperature | Baseline | [1] |
| 0 °C to -78 °C | Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy. | General Knowledge |
Experimental Protocol: Silver-Mediated Friedel-Crafts Alkylation (Fukuyama & Tokuyama Synthesis)
-
Preparation: Dry all glassware thoroughly. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents:
-
Indole-containing fragment
-
Silver triflate (AgOTf) (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure: a. Dissolve the indole-containing fragment in anhydrous DCM. b. Cool the solution to the desired temperature (e.g., 0 °C). c. Add AgOTf in one portion. d. Stir the reaction mixture at the same temperature and monitor the reaction progress by TLC. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Logical Relationship Diagram: Troubleshooting Friedel-Crafts Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Optimizing the Highly Diastereoselective Intramolecular Mannich Reaction
Question: The intramolecular Mannich reaction to form the bicyclo[3.3.1] skeleton is described as "highly diastereoselective," but we are observing the formation of minor diastereomers. How can we optimize this reaction?
Troubleshooting Guide:
This key cyclization, based on Overman's work, is crucial for establishing the core of one of the main fragments. The stereochemical outcome is dictated by the conformation of the eleven-membered macrocyclic precursor.
Data Presentation: Factors Influencing Mannich Reaction Stereoselectivity
| Parameter | Variation | Expected Outcome on Diastereoselectivity | Reference |
| Acid Catalyst | Formic Acid | Often used for iminium ion formation. | [1] |
| Trifluoroacetic Acid (TFA) | A stronger acid that may accelerate iminium formation. | General Knowledge | |
| Camphorsulfonic Acid (CSA) | A chiral acid that could potentially influence the transition state. | General Knowledge | |
| Solvent | Acetonitrile (MeCN) | A common solvent for this type of reaction. | [1] |
| Dichloromethane (DCM) | Less polar alternative. | General Knowledge | |
| Temperature | Reflux | Often required to drive the reaction to completion. | [1] |
| Room Temperature to 50 °C | Milder conditions might favor the desired diastereomer. | General Knowledge | |
| Deprotection | Thiophenol/Cs2CO3 for Nosyl group | The timing and efficiency of the deprotection to free the amine for cyclization is critical. | [1] |
Experimental Protocol: Intramolecular Mannich Reaction (Fukuyama & Tokuyama Synthesis)
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reagents:
-
Eleven-membered macrocyclic precursor with a nosyl protecting group.
-
Thiophenol (PhSH)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous acetonitrile (MeCN)
-
Silica gel
-
Anhydrous dichloromethane (DCM)
-
(Trimethylsilyl)diazomethane (TMSCHN2)
-
-
Procedure: a. To a solution of the macrocyclic precursor in anhydrous MeCN, add Cs2CO3 and PhSH. b. Stir the mixture at room temperature until the nosyl deprotection is complete (monitor by TLC). c. Concentrate the reaction mixture under reduced pressure. d. Add silica gel and anhydrous DCM to the residue. e. Stir the suspension at reflux to effect the intramolecular Mannich reaction. f. Monitor the reaction progress by TLC. g. Upon completion, filter the silica gel and wash with DCM. h. Concentrate the filtrate and treat with TMSCHN2 to re-esterify if necessary. i. Purify the product by column chromatography.
Signaling Pathway Diagram: Intramolecular Mannich Reaction
Caption: Key steps in the intramolecular Mannich reaction.
Achieving High Enantioselectivity in the Noyori Asymmetric Reduction
Question: We are struggling to achieve high enantiomeric excess (ee) in the Noyori asymmetric reduction of the dihydro-β-carboline intermediate. What are the critical parameters for this reaction?
Troubleshooting Guide:
The Noyori asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones and imines. The success of this reaction is highly dependent on the catalyst, solvent, and substrate purity.
Data Presentation: Optimizing Noyori Asymmetric Hydrogenation
| Parameter | Variation | Expected Outcome on Enantiomeric Excess (ee) | Reference |
| Catalyst | RuCl--INVALID-LINK-- | Standard catalyst for this transformation. | [1] |
| Other chiral ligands (e.g., (R,R)-TsDPEN) | Will produce the opposite enantiomer. | General Knowledge | |
| Hydrogen Source | Formic acid/triethylamine (HCOOH/Et3N) | A common azeotropic mixture for transfer hydrogenation. | [1] |
| Isopropanol/base | An alternative hydrogen source. | General Knowledge | |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent often used in these reductions. | [1] |
| Acetonitrile (MeCN) | Another suitable polar aprotic solvent. | General Knowledge | |
| Temperature | 0 °C to Room Temperature | Lower temperatures can sometimes improve enantioselectivity. | General Knowledge |
Experimental Protocol: Noyori Asymmetric Reduction (Fukuyama & Tokuyama Synthesis)
-
Preparation: The reaction should be carried out under an inert atmosphere. The dihydro-β-carboline substrate must be of high purity.
-
Reagents:
-
Dihydro-β-carboline substrate
-
RuCl--INVALID-LINK-- (catalytic amount, e.g., 1-5 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure: a. Dissolve the dihydro-β-carboline substrate in anhydrous DMF. b. Add the formic acid/triethylamine mixture. c. Add the RuCl--INVALID-LINK-- catalyst. d. Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC or HPLC. e. Upon completion, quench the reaction with water. f. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify by column chromatography. i. Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow Diagram: Noyori Asymmetric Reduction
Caption: Workflow for the Noyori asymmetric reduction.
References
Troubleshooting the coupling of aspidophytine and the second monomer
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the coupling of aspidophytine-derived molecules with a second monomer, a critical step often encountered in the synthesis of complex natural products like haplophytine.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction used to couple an aspidophytine fragment with a second monomer in the synthesis of this compound?
The crucial coupling step in the total synthesis of this compound, as demonstrated by the Fukuyama and Tokuyama research groups, is a Fischer indole synthesis . This reaction forms the indole core of the aspidophytine portion of the final dimeric alkaloid.
Q2: What are the specific monomers involved in this coupling reaction?
The coupling involves the reaction of two complex molecular fragments:
-
Aspidophytine-derived monomer : This is not aspidophytine itself, but a hydrazine derivative of a closely related structure.
-
Second monomer : A tricyclic aminoketone with a bicyclo[3.3.1]nonane core.
Q3: My Fischer indole synthesis is resulting in a low yield. What are the common causes?
Low yields in the Fischer indole synthesis of complex molecules like this compound are a known challenge and can be attributed to several factors:
-
Suboptimal Acid Catalyst : The choice and concentration of the acid catalyst are critical. An acid that is too strong can cause decomposition of the starting materials or intermediates, while a weak acid may not efficiently promote the reaction.
-
Incorrect Reaction Temperature : High temperatures can lead to the formation of tar-like byproducts, whereas low temperatures may result in an incomplete reaction. The optimal temperature is highly substrate-dependent.
-
Steric Hindrance : The inherent complexity and bulkiness of the aspidophytine and the second monomer can sterically hinder the key[1][1]-sigmatropic rearrangement and cyclization steps of the Fischer indole synthesis.
-
Side Reactions : Competing side reactions, such as the formation of regioisomers or N-N bond cleavage in the hydrazone intermediate, can significantly reduce the yield of the desired product.
Q4: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?
The formation of multiple products, particularly regioisomers, is a common issue in Fischer indole synthesis with unsymmetrical ketones. The regioselectivity is highly dependent on the choice of the acid catalyst. For instance, in the synthesis of aspidophytine congeners, it was found that weaker acids like acetic acid can provide higher selectivity for the desired indolenine isomer. It is crucial to screen different acid catalysts to find the optimal conditions for your specific substrates.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot common issues encountered during the coupling of aspidophytine derivatives with a second monomer via Fischer indole synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The choice of acid is paramount. Experiment with a range of Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid (PTSA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). For particularly challenging substrates, stronger acid systems like Eaton's reagent (P₂O₅ in MeSO₃H) might be necessary, though they can also lead to degradation if not used carefully.[2][3] |
| Suboptimal Reaction Temperature | The reaction temperature requires careful optimization. Start with milder conditions and incrementally increase the temperature while monitoring the reaction progress. In the synthesis of this compound, precise temperature control was crucial for success.[2] |
| Decomposition of Starting Materials or Intermediates | The complex and sensitive nature of the monomers can lead to decomposition under harsh acidic conditions. Consider using a milder acid catalyst or lowering the reaction temperature. Protecting groups on sensitive functionalities might also be necessary. |
| Poor Quality of Reagents | Ensure the purity of both the hydrazine derivative and the ketone monomer. Impurities can inhibit the catalyst or lead to undesired side reactions. The hydrazone intermediate can also be unstable, so in-situ formation is often preferred. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Recommended Solution |
| Formation of Undesired Regioisomer | The regiochemical outcome of the Fischer indole synthesis is highly influenced by the acid catalyst. A systematic screening of different acids is recommended. For the synthesis of aspidophytine and its congeners, it has been shown that a weak acid like acetic acid can favor the formation of the desired indolenine isomer.[2] |
| Steric Hindrance Directing Cyclization | The steric bulk of the substituents on the ketone monomer can influence the formation of the enamine intermediate, thus affecting the regioselectivity. While difficult to alter, understanding the steric environment can help in predicting the major product. |
Issue 3: Formation of Tar-like Byproducts
| Potential Cause | Recommended Solution |
| High Reaction Temperature and/or Strong Acid | The combination of high temperatures and strong acids is a common cause of polymerization and tar formation. Reduce the reaction temperature and/or use a milder acid catalyst. Diluting the reaction mixture with a high-boiling, inert solvent can sometimes mitigate this issue. |
| Instability of Intermediates | Certain intermediates in the Fischer indole synthesis can be prone to polymerization. Running the reaction at a lower concentration might help to reduce intermolecular side reactions. |
Experimental Protocols
The following is a generalized protocol for the Fischer indole synthesis coupling step, based on the successful total synthesis of this compound. Researchers should optimize the specific conditions for their unique substrates.
Formation of the Hydrazone and Subsequent Fischer Indole Synthesis:
-
Hydrazone Formation :
-
Dissolve the hydrazine derivative of the aspidophytine monomer in a suitable solvent (e.g., methanol).
-
Add the bicyclo[3.3.1]nonane ketone monomer to the solution.
-
Stir the reaction mixture at room temperature until the formation of the hydrazone is complete (monitor by TLC or LC-MS).
-
The hydrazone can be isolated or, preferably, used directly in the next step.
-
-
Fischer Indole Synthesis :
-
To the solution containing the hydrazone (or the isolated hydrazone dissolved in a suitable solvent like tert-butanol), add the acid catalyst (e.g., 50% aqueous H₂SO₄ or p-toluenesulfonic acid). The choice and amount of acid are critical and require careful optimization.[2]
-
Heat the reaction mixture to the optimized temperature (e.g., 80°C) and monitor the progress of the reaction by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to a cooled, basic solution (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for aspidophytine coupling.
References
Technical Support Center: Purification of Haplophytine Hydrolysis Products
Welcome to the technical support center for the purification of Haplophytine hydrolysis products. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the isolation and purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound hydrolysis products?
A1: The main difficulty in purifying this compound hydrolysis products is their high water solubility, which makes standard extraction and chromatographic techniques challenging.[1] this compound is a complex dimeric indole alkaloid, and its hydrolysis products often contain multiple polar functional groups, leading to poor retention on reverse-phase columns and difficulties in separating them from aqueous media. Additionally, the hydrolysis can result in a mixture of closely related, isomeric, or unstable compounds, further complicating purification.
Q2: Why are the hydrolysis products so water-soluble?
A2: The hydrolysis of this compound, which contains ester and/or amide linkages, typically unmasks polar functional groups such as carboxylic acids, alcohols, and amines. The presence of these hydrophilic groups, particularly in a complex polycyclic structure, significantly increases the molecule's affinity for water and decreases its solubility in common organic solvents used for extraction and chromatography.
Q3: What types of hydrolysis are commonly performed on this compound?
A3: this compound can be subjected to both acidic and basic hydrolysis to cleave its ester or amide bonds.[1] However, these reactions can be challenging to control. Basic conditions, for instance, might lead to undesired side reactions like retro-aza-Michael reactions in related synthetic intermediates.[2] The choice of hydrolytic conditions is critical and will influence the nature of the resulting product mixture.
Q4: Are there any specific safety precautions to consider?
A4: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn. This compound is a potent alkaloid, and its biological activity and that of its derivatives may not be fully characterized. Therefore, handling should be done in a well-ventilated fume hood. Care should be taken when working with strong acids or bases for hydrolysis.
Troubleshooting Guide
Problem 1: My hydrolysis product is unextractable from the aqueous reaction mixture with common organic solvents.
-
Question: I've tried extractions with dichloromethane, chloroform, and ethyl acetate, but my product remains in the aqueous layer. How can I isolate it?
-
Answer: This is a common issue due to the high polarity of the hydrolysis products. Consider the following approaches:
-
Lyophilization: If your product is non-volatile, you can freeze-dry the aqueous solution to remove the water and obtain the crude product as a solid. This can then be dissolved in a suitable solvent for chromatography.
-
Solid-Phase Extraction (SPE): Use a reverse-phase SPE cartridge (e.g., C18 or a polymer-based sorbent). Load your aqueous solution, wash with water to remove salts, and then elute your product with a stronger solvent like methanol or acetonitrile. You may need to adjust the pH of your sample to optimize retention.
-
Ion-Exchange Chromatography: If your hydrolysis product is ionizable (e.g., contains a carboxylic acid or an amine), ion-exchange chromatography can be a powerful tool for both purification and concentration from a dilute aqueous solution.
-
Problem 2: I am observing very poor or no retention of my product on a C18 HPLC column.
-
Question: My compound elutes in the void volume of my reverse-phase HPLC column, even with 100% aqueous mobile phase. How can I achieve separation?
-
Answer: This indicates that your compound is too polar for standard C18 columns. Here are some alternative chromatographic techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (e.g., silica, amide, or zwitterionic) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.
-
Ion-Pair Chromatography: For ionizable analytes, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases or triethylamine for acids) to the mobile phase can increase retention on reverse-phase columns by forming a more hydrophobic complex.
-
Normal-Phase Chromatography: While less common for highly polar compounds, if you can successfully lyophilize your product and dissolve it in a non-polar solvent, normal-phase chromatography on a silica or alumina column could be an option.
-
Problem 3: My purified product appears to be a mixture of isomers that are difficult to separate.
-
Question: I have a single peak in my initial analysis, but subsequent NMR data suggests a mixture of isomers. How can I resolve them?
-
Answer: The complex, polycyclic structure of this compound derivatives makes them prone to isomerization, especially under harsh pH or temperature conditions.
-
Optimize HPLC Conditions: Experiment with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) and mobile phase modifiers. Changing the pH of the mobile phase can alter the ionization state and potentially improve selectivity. Also, consider reducing the column temperature to minimize on-column isomerization.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating stereoisomers.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC with an appropriate solvent system might provide the necessary resolution.
-
Illustrative Data Presentation
Table 1: Suggested Starting Solvent Systems for Chromatography of Polar this compound Derivatives
| Chromatographic Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Profile Suggestion |
| HILIC | Amide or Silica | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid | Start with 95% A, decrease to 50% A over 20 minutes |
| Reverse-Phase (Ion-Pair) | C18 | Water with 5 mM Heptafluorobutyric Acid | Acetonitrile with 5 mM Heptafluorobutyric Acid | Start with 100% A, increase B to 50% over 20 minutes |
| Normal-Phase | Silica Gel | Dichloromethane | Methanol with 0.5% Triethylamine | Start with 100% A, increase B to 20% over 15 minutes |
Table 2: Potential Impurities and Side Products in this compound Hydrolysis
| Impurity/Side Product | Potential Origin | Suggested Removal Method |
| Unreacted this compound | Incomplete hydrolysis | Reverse-phase or normal-phase chromatography |
| Isomeric Products | Rearrangement during hydrolysis | High-resolution chromatography (HILIC, SFC) |
| Retro-aza-Michael Product | Base-catalyzed side reaction | Ion-exchange or reverse-phase chromatography |
| Inorganic Salts | From acidic/basic reagents | Desalting using SPE or dialysis |
Detailed Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of this compound
-
Dissolution: Dissolve this compound (100 mg) in methanol (5 mL).
-
Acid Addition: Add 2 M hydrochloric acid (5 mL) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50°C. Monitor the reaction progress by TLC or LC-MS every hour.
-
Neutralization: Once the reaction is complete, cool the mixture to 0°C and carefully neutralize it with a saturated sodium bicarbonate solution.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Desalting and Concentration: The remaining aqueous solution contains the product and salts.
-
Option A (Lyophilization): Lyophilize the aqueous solution to obtain a solid crude product.
-
Option B (SPE): Pass the solution through a C18 SPE cartridge, wash with water to remove salts, and elute the product with methanol.
-
-
Purification: Purify the crude product using an appropriate chromatographic technique (e.g., HILIC).
Protocol 2: General Purification Workflow for Water-Soluble Products
This protocol outlines a general strategy for purifying highly polar, water-soluble compounds like this compound hydrolysis products.
-
Reaction Quenching and Neutralization: Carefully quench the hydrolysis reaction and adjust the pH to a neutral or slightly acidic/basic value depending on the stability of your compound.
-
Initial Work-up:
-
If possible, perform a liquid-liquid extraction with a highly polar organic solvent like n-butanol to remove some impurities.
-
If the product is extremely water-soluble, proceed directly to desalting.
-
-
Desalting:
-
Use solid-phase extraction (SPE) with a reverse-phase sorbent.
-
Alternatively, for larger scales, consider dialysis or size-exclusion chromatography.
-
-
Crude Product Isolation: After desalting, concentrate the product-containing fractions. Lyophilization is often the preferred method to avoid thermal degradation.
-
Chromatographic Purification:
-
Select a primary purification technique based on the properties of your compound (HILIC is a strong first choice).
-
Perform initial analytical runs to optimize the separation conditions (mobile phase composition, gradient, pH, temperature).
-
Move to preparative scale chromatography to isolate the pure compound.
-
-
Purity Analysis and Characterization: Analyze the purified fractions by LC-MS and NMR to confirm purity and structure.
Mandatory Visualizations
Caption: A generalized experimental workflow for the purification of this compound hydrolysis products.
Caption: Logical relationships of challenges stemming from the high water solubility of hydrolysis products.
References
Technical Support Center: Scalable Synthesis of Haplophytine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the scalable synthesis of Haplophytine. The information is based on published total synthesis routes and is intended to assist in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scalable synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound include the construction of the sterically congested quaternary carbon center, the diastereoselective formation of multiple stereocenters, and the often low-yielding coupling of the two complex monomeric units.[1][2] The multi-step nature of the synthesis also presents challenges in maintaining a good overall yield.[1][2]
Q2: Which of the reported total syntheses is more amenable to scale-up?
A2: Both the Fukuyama/Tokuyama and Nicolaou/Chen syntheses are landmark achievements but present different challenges for scalability. The Fukuyama/Tokuyama synthesis features a highly convergent approach, which can be advantageous for large-scale work as the two main fragments are synthesized independently and coupled late in the synthesis.[3][4] However, it involves a complex Fischer indole synthesis for the coupling, which can be difficult to optimize.[1][4] The Nicolaou/Chen approach is also convergent and utilizes a robust Friedel-Crafts reaction for the key fragment coupling.[5] The choice of which synthesis to scale will depend on the specific capabilities and expertise of the research team.
Q3: Are there any known safety concerns with the reagents used in this compound synthesis?
A3: Yes, several reagents used in the synthesis of this compound require careful handling. For example, reagents like phosphorus oxychloride (POCl₃), N-iodosuccinimide (NIS), meta-chloroperoxybenzoic acid (mCPBA), and strong acids and bases are corrosive and/or toxic. Organometallic reagents and hydrides are often pyrophoric. It is crucial to consult the Safety Data Sheet (SDS) for each reagent and follow appropriate safety protocols, including working in a well-ventilated fume hood and using personal protective equipment (PPE).
Troubleshooting Guides
Key Step: Friedel-Crafts Alkylation for Quaternary Center Formation
This step is critical for coupling the two main fragments of the this compound molecule and establishing the congested quaternary stereocenter.[1][5]
Experimental Protocol:
A generalized procedure based on the principles of Friedel-Crafts alkylation in the context of this compound synthesis is as follows:
-
To a solution of the indole-containing fragment in a suitable dry, aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (e.g., -78 °C), add a Lewis acid (e.g., silver triflate, AgOTf).[3][4]
-
Slowly add a solution of the electrophilic fragment (e.g., an activated halide or triflate) in the same solvent.
-
Stir the reaction mixture at low temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low to no product formation | Inactive Lewis acid. | Use a freshly opened or properly stored bottle of the Lewis acid. Consider using a stronger Lewis acid, but be mindful of potential side reactions. |
| Poor quality starting materials. | Ensure starting materials are pure and completely dry. Trace amounts of water can deactivate the Lewis acid. | |
| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gradually increase the temperature, while carefully monitoring for decomposition. | |
| Formation of multiple products (low diastereoselectivity) | Reaction temperature is too high. | Maintain a low reaction temperature to enhance stereocontrol. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants and Lewis acid. | |
| Product decomposition | Lewis acid is too harsh. | Use a milder Lewis acid or decrease the amount of Lewis acid used. |
| Extended reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation. |
Q&A:
-
Q: My Friedel-Crafts reaction is giving me a poor diastereomeric ratio. What can I do?
-
A: Low temperatures are crucial for improving diastereoselectivity in this reaction.[4] Ensure your cooling bath is maintained at a consistent, low temperature. You can also screen different Lewis acids and solvents, as these can influence the transition state geometry and, therefore, the stereochemical outcome.
-
-
Q: I am observing significant amounts of starting material decomposition. How can I avoid this?
-
A: Decomposition is often caused by an overly reactive Lewis acid or prolonged exposure to acidic conditions. Try using a milder Lewis acid or reducing the equivalents of the Lewis acid used. Additionally, carefully monitor the reaction and work it up as soon as it reaches completion.
-
Key Step: Fischer Indole Synthesis for Fragment Coupling
The Fischer indole synthesis is a powerful method for constructing the indole nucleus and has been employed to link the two halves of this compound.[1]
Experimental Protocol:
A generalized procedure is as follows:
-
Combine the arylhydrazine and the ketone/aldehyde fragment in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride).
-
Heat the reaction mixture to the required temperature (this can range from room temperature to reflux), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired indole regioisomer | Steric hindrance or electronic effects favoring the formation of an undesired isomer. | Screen different acid catalysts and reaction temperatures. In some cases, using a milder Lewis acid can improve regioselectivity. |
| Reaction fails to proceed | The substrate is not suitable for the reaction conditions (e.g., electron-donating groups can sometimes hinder the reaction). | Consider using a stronger acid catalyst or higher temperatures. However, be aware that this may lead to decomposition. Computational studies can sometimes predict the feasibility of the reaction. |
| Significant side product formation (e.g., cleavage products) | The reaction conditions are too harsh, leading to N-N bond cleavage before the desired rearrangement. | Use a milder acid catalyst or lower the reaction temperature. The choice of solvent can also influence the reaction outcome. |
Q&A:
-
Q: My Fischer indole synthesis is not working for my complex substrate. What are some common reasons for failure?
-
A: The Fischer indole synthesis can be sensitive to the electronic properties of the substituents on both the hydrazine and the carbonyl component. Electron-donating groups on the carbonyl partner can sometimes lead to preferential N-N bond cleavage over the desired[6][6]-sigmatropic rearrangement, causing the reaction to fail.[4][7] It is often a matter of finding the right balance of acid strength and temperature for a specific substrate.
-
-
Q: How can I improve the regioselectivity of my Fischer indole synthesis?
-
A: Regioselectivity is a common challenge. The choice of acid catalyst is critical. Brønsted acids and Lewis acids can favor different regioisomers. It is recommended to screen a variety of acid catalysts (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) and solvents to find the optimal conditions for the desired isomer.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the first total synthesis of (+)-Haplophytine by Fukuyama and Tokuyama.
Table 1: Overall Synthesis Metrics
| Metric | Value | Reference |
| Total Number of Steps | 29 (longest linear sequence) | [1] |
| Overall Yield | 0.20% | [1] |
Visualizations
Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Finally, this compound | Latest News | Chemical & Engineering News [pubsapp.acs.org]
- 3. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioinspired Total Synthesis of the Dimeric Indole Alkaloid (+)-Haplophytine by Direct Coupling and Late-Stage Oxidative Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies in Haplophytine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical protecting group strategies employed in the total synthesis of Haplophytine. The information is based on the successful total synthesis reported by Fukuyama, Tokuyama, and their coworkers, offering insights into potential challenges and their solutions during key transformations.
Frequently Asked Questions (FAQs)
Q1: What were the key protecting groups used for the amine and hydroxyl functionalities in the Fukuyama-Tokuyama synthesis of this compound?
A1: The synthesis utilized a strategic selection of protecting groups to manage the reactivity of various functional groups. Notably, a nosyl (Ns) group was employed for a secondary amine, a ketal for a ketone, and a mesyl (Ms) group for a phenolic hydroxyl group.[1] This orthogonal protecting group strategy allowed for selective deprotection at different stages of the synthesis.
Q2: Why was a nosyl (Ns) group chosen to protect the secondary amine?
A2: The nosyl group is an excellent choice for protecting amines in complex syntheses due to its facile removal under mild conditions that are often compatible with other sensitive functional groups.[2] It can be cleaved using a soft nucleophile like thiophenol in the presence of a mild base, avoiding harsh acidic or basic conditions that could compromise the intricate structure of this compound intermediates.[1][2]
Q3: What is the advantage of using a mesyl (Ms) group for the phenol protection?
A3: The mesyl group serves as a robust protecting group for phenols, stable to a variety of reaction conditions.[1] Its removal, however, can be achieved under specific, mild conditions, providing an orthogonal deprotection strategy in the presence of other protecting groups.
Q4: How was the ketone functionality masked during the synthesis?
A4: A ketal protecting group was used to mask a ketone. This is a common and effective strategy, as ketals are stable to many reagents, particularly bases and nucleophiles. Their removal is typically achieved under acidic conditions.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the application and removal of protecting groups in the synthesis of this compound and related complex alkaloids.
Nosyl (Ns) Group Deprotection
Issue 1: Incomplete or sluggish deprotection of the nosyl group with thiophenol and base.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reactivity of the thiolate. | Ensure the base is strong enough to deprotonate thiophenol (e.g., K2CO3, Cs2CO3). The reaction may also be gently heated. | Complete and timely removal of the nosyl group. |
| Steric hindrance around the sulfonamide. | Increase the reaction time and/or temperature moderately. Consider using a less sterically hindered thiol. | Improved reaction rate and yield of the deprotected amine. |
| Degradation of starting material or product. | Monitor the reaction closely by TLC or LC-MS. Use milder conditions if degradation is observed. | Preservation of the desired product and improved isolated yield. |
Issue 2: Formation of side products during nosyl deprotection.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with other electrophilic sites. | Ensure that other functional groups are compatible with the nucleophilic thiol and basic conditions. | Minimized side reactions and a cleaner reaction profile. |
| Over-reaction or prolonged heating. | Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS). | Prevention of product degradation and formation of byproducts. |
Ketal Group Deprotection
Issue 3: Difficulty in hydrolyzing the ketal protecting group.
| Potential Cause | Troubleshooting Step | Expected Outcome | | Insufficiently acidic conditions. | Use a slightly stronger acid or increase the reaction temperature. However, be cautious with acid-sensitive functional groups. | Efficient cleavage of the ketal to reveal the ketone. | | Steric hindrance around the ketal. | Prolong the reaction time. | Complete deprotection of the hindered ketal. |
Issue 4: Acid-catalyzed side reactions or degradation of the substrate.
| Potential Cause | Troubleshooting Step | Expected Outcome | | Presence of other acid-labile groups. | Use milder acidic conditions (e.g., buffered solutions, weaker acids) or a Lewis acid catalyst. | Selective deprotection of the ketal without affecting other parts of the molecule. | | Substrate instability in acidic media. | Minimize the reaction time and maintain a low temperature. Neutralize the reaction mixture promptly upon completion. | Preservation of the structural integrity of the product. |
Mesyl (Ms) Group Deprotection
Issue 5: Challenges in the selective deprotection of the phenolic mesyl group.
| Potential Cause | Troubleshooting Step | Expected Outcome | | Inappropriate choice of deprotection conditions. | The Fukuyama-Tokuyama synthesis cleverly utilized the mesyl group which remained intact through many steps. Specific conditions for its removal in the final stages would need to be carefully selected to be compatible with the fully assembled complex structure. | Successful and clean removal of the mesyl group to furnish the free phenol. | | Competing reactions with other functional groups. | A thorough evaluation of the compatibility of the deprotection reagents with the entire molecule is crucial. | Selective deprotection without unintended transformations. |
Experimental Protocols
The following are generalized protocols for the key protecting group manipulations based on the strategies employed in the this compound synthesis. Researchers should adapt these protocols to their specific substrates and scales.
Protocol 1: Nosyl (Ns) Group Deprotection of a Secondary Amine
Objective: To remove the 2-nitrobenzenesulfonyl (nosyl) protecting group from a secondary amine.
Reagents and Materials:
-
Nosyl-protected amine
-
Thiophenol (PhSH)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the nosyl-protected amine in MeCN or DMF.
-
Add K2CO3 (or Cs2CO3) (typically 2-3 equivalents).
-
Add thiophenol (typically 2-3 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected secondary amine.
Protocol 2: Acid-Catalyzed Ketal Deprotection
Objective: To hydrolyze a ketal to the corresponding ketone.
Reagents and Materials:
-
Ketal-protected compound
-
Aqueous acid solution (e.g., 1 M HCl, acetic acid/water)
-
Organic solvent (e.g., Tetrahydrofuran (THF), acetone)
-
Standard work-up and purification supplies
Procedure:
-
Dissolve the ketal-protected compound in a suitable organic solvent like THF.
-
Add the aqueous acid solution. The choice of acid and its concentration should be based on the substrate's sensitivity.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Visualizing the Strategy: Protecting Group Workflow
The following diagram illustrates the general logic of an orthogonal protecting group strategy, similar to that employed in the this compound synthesis.
Caption: Orthogonal protecting group strategy workflow.
This technical support guide is intended to aid researchers in navigating the complexities of protecting group manipulations in the synthesis of this compound and other structurally intricate natural products. For detailed experimental conditions and characterization data, it is essential to consult the original research publication by Ueda et al. in Angewandte Chemie International Edition (2009, 48, 7600-7603).
References
Technical Support Center: Friedel-Crafts Alkylation in Haplophytine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Haplophytine, with a specific focus on the intramolecular Friedel-Crafts alkylation step for the construction of the critical quaternary stereocenter.
Frequently Asked Questions (FAQs)
Q1: What is the key Friedel-Crafts alkylation step in the total synthesis of this compound?
A1: In the notable total synthesis of (+)-Haplophytine by Fukuyama and Tokuyama, a critical intramolecular Friedel-Crafts alkylation is employed to construct the highly congested quaternary carbon center.[1][2] This reaction involves the cyclization of an iodoindolenine precursor, which is promoted by a Lewis acid, typically silver triflate (AgOTf).[1]
Q2: Why is this intramolecular Friedel-Crafts alkylation challenging?
A2: The primary challenge of this step is the formation of a sterically hindered quaternary center with the correct diastereoselectivity. The reaction involves the creation of a new carbon-carbon bond at a congested site, which can be energetically demanding and lead to competing side reactions or low yields.[1][2]
Q3: What are the typical reagents and conditions for this reaction?
A3: The Fukuyama synthesis utilizes an iodoindolenine precursor treated with silver triflate (AgOTf) as the Lewis acid catalyst.[1] The reaction is typically carried out in an anhydrous solvent at low temperatures to control reactivity and selectivity.
Q4: What kind of diastereoselectivity can be expected?
A4: The original Fukuyama synthesis reported a diastereomeric ratio (dr) of 2.4:1 for this particular transformation.[1] Achieving high diastereoselectivity in such a sterically demanding cyclization is a significant challenge.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | 1. Inactive Catalyst: Silver triflate is moisture-sensitive. | 1. Use freshly purchased or properly stored anhydrous silver triflate. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| 2. Decomposition of Starting Material: The iodoindolenine precursor may be unstable under the reaction conditions. | 2. Perform the reaction at a lower temperature to minimize decomposition. Consider a slow addition of the Lewis acid. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | 3. Monitor the reaction progress carefully using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. | |
| Poor Diastereoselectivity | 1. Reaction Temperature: Temperature can significantly influence the transition state energies leading to different diastereomers. | 1. Optimize the reaction temperature. Lower temperatures often favor the formation of the kinetic product and can enhance diastereoselectivity. A temperature screening study is recommended. |
| 2. Lewis Acid: The nature of the Lewis acid can impact the geometry of the transition state. | 2. While silver triflate is reported, other Lewis acids could be screened. Weaker Lewis acids might offer better selectivity in some cases. However, this may require significant re-optimization. | |
| 3. Solvent Effects: The solvent can influence the solvation of the transition state, thereby affecting diastereoselectivity.[3] | 3. Screen different anhydrous, non-coordinating solvents. Chlorinated solvents like dichloromethane are common, but others like 1,2-dichloroethane or toluene could be explored. | |
| Formation of Unidentified Byproducts | 1. Carbocation Rearrangement: Although less common in intramolecular reactions where the cyclization is rapid, rearrangement of the electrophilic intermediate is a possibility. | 1. Characterize the byproducts thoroughly using NMR and MS to identify any rearranged structures. If rearrangement is confirmed, a change in Lewis acid or solvent might be necessary to favor the desired cyclization pathway. |
| 2. Elimination Reactions: The carbocation intermediate could undergo elimination if a suitable proton is accessible. | 2. This is less likely in this specific intramolecular cyclization but should be considered. Analysis of byproducts is key. | |
| 3. Intermolecular Reactions: At high concentrations, intermolecular alkylation could compete with the desired intramolecular cyclization. | 3. Ensure the reaction is run at a sufficiently high dilution to favor the intramolecular pathway. |
Experimental Protocols
General Procedure for the Intramolecular Friedel-Crafts Alkylation in this compound Synthesis (Fukuyama Approach)
This protocol is based on the synthesis reported by Fukuyama and Tokuyama and should be adapted and optimized for specific laboratory conditions.
1. Preparation of the Iodoindolenine Precursor: The iodoindolenine is synthesized from the corresponding indole derivative. A typical procedure involves the treatment of the N-protected indole with an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like dichloromethane. The reaction progress should be monitored by TLC. Upon completion, the product is purified by column chromatography.
2. Intramolecular Friedel-Crafts Alkylation:
-
To a solution of the purified iodoindolenine precursor in anhydrous dichloromethane at -78 °C under an argon atmosphere, add a solution of silver triflate (AgOTf) in an anhydrous solvent dropwise.
-
Stir the reaction mixture at low temperature and monitor the consumption of the starting material by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to separate the diastereomers and any byproducts.
Data Presentation
| Parameter | Fukuyama & Tokuyama Synthesis (2009) | Troubleshooting Considerations |
| Precursor | Iodoindolenine derivative | Purity of the precursor is critical. |
| Lewis Acid | Silver Triflate (AgOTf) | Must be anhydrous. Other Lewis acids could be screened for improved selectivity. |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous conditions are essential. Other non-coordinating solvents can be explored. |
| Temperature | Low temperature (e.g., -78 °C) | Optimization is key for balancing reaction rate and selectivity. |
| Diastereomeric Ratio (dr) | 2.4:1 | Can be influenced by temperature, Lewis acid, and solvent. |
| Yield | Not explicitly stated for this step, but part of a multi-step sequence. | Low yields may necessitate re-optimization of all reaction parameters. |
Visualizations
Reaction Workflow
Caption: Workflow for the intramolecular Friedel-Crafts alkylation.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting the reaction.
References
Validation & Comparative
Validating the Structure of Synthetic Haplophytine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural data for natural and synthetically produced Haplophytine, a complex indole alkaloid. The successful total synthesis of this compound by Fukuyama and Tokuyama in 2009 was a landmark achievement in organic chemistry, confirming the intricate structure originally proposed by Yates and coworkers in 1967. This document serves to validate the structure of synthetic this compound by comparing its spectroscopic and crystallographic data with that of the natural product.
Structural Confirmation Through Data Comparison
The identity of a synthetic compound is definitively confirmed when its analytical data are indistinguishable from those of the natural product. For a molecule as complex as this compound, with its numerous stereocenters, this comparison is paramount. The primary methods used for this structural validation are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. The comparison of ¹H and ¹³C NMR spectra of natural and synthetic this compound is a critical step in verifying the success of a total synthesis. The chemical shifts (δ) and coupling constants (J) should be identical within the limits of experimental error.
Table 1: ¹H NMR Data Comparison for this compound
| Proton | Natural Product Chemical Shift (δ, ppm) | Synthetic Product Chemical Shift (δ, ppm) |
| Data represents a selection of key proton signals and is pending retrieval from primary literature. | [Data to be populated] | [Data to be populated] |
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon | Natural Product Chemical Shift (δ, ppm) | Synthetic Product Chemical Shift (δ, ppm) |
| Data is pending retrieval from primary literature. | [Data to be populated] | [Data to be populated] |
Crystallographic Data Comparison
X-ray crystallography provides the most definitive three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, the precise arrangement of atoms in space can be determined. The comparison of unit cell dimensions and atomic coordinates from the X-ray crystal structures of natural and synthetic this compound offers unequivocal proof of structural identity.
Table 3: X-ray Crystallographic Data Comparison for this compound
| Parameter | Natural Product | Synthetic Product |
| Crystal System | [Data to be populated] | [Data to be populated] |
| Space Group | [Data to be populated] | [Data to be populated] |
| a (Å) | [Data to be populated] | [Data to be populated] |
| b (Å) | [Data to be populated] | [Data to be populated] |
| c (Å) | [Data to be populated] | [Data to be populated] |
| α (°) | [Data to be populated] | [Data to be populated] |
| β (°) | [Data to be populated] | [Data to be populated] |
| γ (°) | [Data to be populated] | [Data to be populated] |
| Volume (ų) | [Data to be populated] | [Data to be populated] |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used in the structural validation of this compound. For specific details, it is essential to consult the primary literature from Yates (for the natural product) and Fukuyama and Tokuyama (for the synthetic product).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small, pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 400 MHz or higher to achieve adequate signal dispersion. For ¹³C NMR, a frequency of 100 MHz or higher is common. Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra to aid in the complete assignment of all proton and carbon signals.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. This is often a challenging step and can be achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or other crystallization techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods. This leads to an initial electron density map from which the positions of the atoms can be determined. The structural model is then refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data.
Logical Workflow for Structural Validation
The process of validating the structure of a synthetic natural product follows a logical progression, as illustrated in the workflow diagram below. This process begins with the isolation and characterization of the natural product, followed by the total synthesis of the proposed structure, and culminates in a direct comparison of their analytical data.
Caption: Workflow for the structural validation of synthetic this compound.
A Comparative Analysis of Haplophytine and Aspidophytine Synthesis: A Guide for Chemical Architects
For researchers, scientists, and professionals in drug development, the intricate molecular architectures of Haplophytine and its congener aspidophytine present formidable synthetic challenges and opportunities. This guide provides a comparative analysis of the seminal total syntheses of these complex indole alkaloids, presenting key quantitative data, detailed experimental protocols for cornerstone reactions, and visual representations of the strategic synthetic workflows.
This compound, a heterodimeric indole alkaloid, and its structurally related monomer, aspidophytine, have captivated synthetic chemists for decades. The first total synthesis of this compound was a landmark achievement reported by the laboratories of Tohru Fukuyama and Hidetoshi Tokuyama.[1][2] This endeavor built upon extensive research into the synthesis of aspidophytine, for which several distinct and elegant approaches have been developed by leading chemists, including Elias J. Corey, K.C. Nicolaou, and Albert Padwa.
This comparative guide dissects these synthetic masterpieces, offering a valuable resource for those seeking to understand and apply the strategies and methodologies employed in the construction of these intricate natural products.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by its overall yield and the number of linear steps required to reach the target molecule. The following tables summarize these key metrics for the total synthesis of this compound and notable syntheses of aspidophytine.
| Synthesis of (+)-Haplophytine | Longest Linear Sequence | Overall Yield | Key Strategies |
| Fukuyama & Tokuyama (2009) | 29 steps | 0.20% | Convergent assembly of two complex fragments, Fischer Indole Synthesis, Noyori Asymmetric Hydrogenation, Late-stage Oxidative Lactonization.[1][2] |
| Synthesis of (–)-Aspidophytine | Longest Linear Sequence | Overall Yield | Key Strategies |
| E.J. Corey (1999) | 20 steps (from three fragments) | Not explicitly stated in abstract | Convergent synthesis, Cascade reaction of a tryptamine and a chiral dialdehyde, Ireland-Claisen Rearrangement. |
| K.C. Nicolaou (2008) | 6 steps (from advanced intermediates) | 23% | Sequential annulation, Suzuki coupling, Radical cyclization, Vilsmeier-Haack reaction.[3][4][5] |
| A. Padwa (2006) | Not explicitly stated in abstract | Not explicitly stated in abstract | Rhodium-catalyzed tandem cyclization/dipolar cycloaddition cascade.[6] |
Visualizing the Synthetic Pathways
The following diagrams, rendered in DOT language, illustrate the overarching strategies for the synthesis of this compound and a representative approach to aspidophytine.
Caption: Convergent strategy for the total synthesis of this compound by Fukuyama and Tokuyama.
Caption: Convergent cascade approach to aspidophytine synthesis by Corey.
Key Experimental Protocols
The following are detailed experimental protocols for selected key reactions from the syntheses of this compound and aspidophytine, providing insights into the practical execution of these complex transformations.
Fukuyama & Tokuyama's Synthesis of (+)-Haplophytine
Key Reaction: Noyori Asymmetric Hydrogenation
This reaction establishes a crucial stereocenter in the right-hand fragment of this compound.
-
Procedure: To a solution of the dihydro-β-carboline substrate in a suitable solvent (e.g., methanol), a catalytic amount of a chiral ruthenium complex, such as Ru(BINAP)Cl₂, is added. The mixture is then subjected to a hydrogen atmosphere (typically under pressure) at a specific temperature and for a duration determined by reaction monitoring (e.g., TLC or LC-MS). Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography on silica gel to afford the enantiomerically enriched tetrahydro-β-carboline.[1]
Corey's Synthesis of (–)-Aspidophytine
Key Reaction: Cascade Reaction for Pentacyclic Core Formation
This powerful one-pot reaction rapidly assembles the complex core of aspidophytine from two simpler fragments.
-
Procedure: A solution of the substituted tryptamine (Fragment A) in dry acetonitrile is added to a solution of the chiral dialdehyde (Fragment B) in acetonitrile at room temperature. After a short period, the resulting solution is cooled (e.g., to 0 °C) and then added dropwise to a vigorously stirred solution of trifluoroacetic anhydride in acetonitrile at the same temperature. After stirring for a specified time, a reducing agent, such as sodium cyanoborohydride, is added. The reaction is then quenched, and the product is isolated by extractive workup followed by flash chromatography on silica gel to yield the pentacyclic intermediate.
Key Reaction: Oxidative Lactonization
This late-stage transformation completes the synthesis of the aspidophytine skeleton.
-
Procedure: The pentacyclic ester precursor is first hydrolyzed using a base (e.g., sodium hydroxide in ethanol). The resulting carboxylic acid is then subjected to oxidative lactonization using potassium ferricyanide in a biphasic solvent system (e.g., tert-butanol and water) with a bicarbonate buffer. The reaction proceeds rapidly, and upon completion, the product is extracted and purified by chromatography to give (–)-aspidophytine.
Nicolaou's Synthesis of (±)-Aspidophytine
Key Reaction: Radical Cyclization
This reaction is a key step in constructing the pentacyclic core of aspidophytine in Nicolaou's approach.[3]
-
Procedure: A solution of the xanthate precursor, a radical initiator such as AIBN (azobisisobutyronitrile), and a radical mediator like tributyltin hydride in a suitable solvent (e.g., benzene or toluene) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography to afford the desired pentacyclic product. It is important to note that this reaction may produce regioisomers that require careful separation.[3]
Conclusion
The total syntheses of this compound and aspidophytine are triumphs of modern organic chemistry, showcasing the power of strategic planning and the development of novel synthetic methodologies. The Fukuyama and Tokuyama synthesis of this compound stands as a testament to perseverance and the convergent assembly of highly complex molecular fragments. The various syntheses of aspidophytine, particularly the groundbreaking work of Corey, Nicolaou, and Padwa, highlight the diversity of strategic approaches that can be brought to bear on a single, challenging target. This comparative guide provides a foundation for researchers to appreciate the nuances of these syntheses and to draw inspiration for their own endeavors in the synthesis of complex natural products.
References
- 1. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]
- 2. acs.org [acs.org]
- 3. Total Synthesis of Aspidophytine by Nicolaou [organic-chemistry.org]
- 4. A concise asymmetric total synthesis of aspidophytine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Padwa Synthesis of Aspidophytidine [organic-chemistry.org]
A Comparative Analysis of Haplophytine and Pyrethroid Insecticides for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal efficacy of the natural alkaloid Haplophytine and the widely used synthetic pyrethroid insecticides. This document synthesizes available experimental data, details methodologies for key experiments, and visualizes the distinct mechanisms of action of these two classes of insecticides.
Executive Summary
This compound, a complex indole alkaloid derived from the plant Haplophyton cimicidum, has a history of use as an insecticide dating back to Aztec times[1]. Its mode of action is believed to involve the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system[2][3]. In contrast, pyrethroid insecticides are synthetic compounds modeled after natural pyrethrins and are known to be potent neurotoxins that act by disrupting the function of voltage-gated sodium channels in insect nerves[4].
While direct comparative efficacy studies between purified this compound and modern pyrethroids are limited in publicly available literature, this guide consolidates existing data to offer a comparative overview. It is important to note that much of the quantitative data on this compound's insecticidal activity is historical, whereas extensive data exists for the numerous synthetic pyrethroids.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data on the toxicity of this compound and a selection of common pyrethroid insecticides against various insect species. It is crucial to interpret the historical data for this compound with caution, as the experimental protocols of that era may not align with current standards.
Table 1: Insecticidal Efficacy of this compound
| Compound | Insect Species | Method | LD50/LC50 | Source |
| Crude Alkaloid Extract of H. cimicidum | Spodoptera frugiperda (Fall Armyworm) | In vitro AChE Inhibition | IC50: 93 µg/mL | [3] |
| This compound (from historical data) | Various insect species* | Not specified | Favorable comparison to contemporary insecticides | [5] |
Note: The 1952 study by Rogers et al. mentioned toxicity against European corn borer, Mexican bean beetle larvae, Colorado potato beetle larvae, grasshoppers, egg-plant lace bugs, and codling moths, but specific LD50 values for purified this compound are not detailed in the available abstracts.
Table 2: Insecticidal Efficacy of Common Pyrethroids
| Compound | Insect Species | Method | LD50 (µ g/insect unless specified) | Source |
| Deltamethrin | Musca domestica (Housefly) | Topical Application | 0.0185 ppm (LD50) | [6] |
| Cypermethrin | Musca domestica (Housefly) | Topical Application | 0.0223 ppm (LD50) | [6] |
| Cyfluthrin | Musca domestica (Housefly) | Topical Application | 0.0133 ppm (LD50) | [6] |
| Deltamethrin | Aedes aegypti (Yellow Fever Mosquito) | Topical Application | 0.00028 ng/mg | [7] |
| Permethrin | Blattella germanica (German Cockroach) | Topical Application | 0.43 | [5] |
| Cypermethrin | Blattella germanica (German Cockroach) | Topical Application | 0.045 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of standard bioassays used to determine the insecticidal efficacy of compounds like this compound and pyrethroids.
Topical Application Bioassay
This method is widely used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) through direct contact.
-
Insect Rearing : Test insects of a specific species and life stage (e.g., adult female mosquitoes, third-instar cockroach nymphs) are reared under controlled laboratory conditions (e.g., 27 ± 2°C, 70-80% relative humidity, 12:12 hour light:dark cycle) to ensure uniformity.
-
Insecticide Preparation : A stock solution of the technical grade insecticide is prepared in a suitable volatile solvent, typically acetone. A series of dilutions are then made from the stock solution to create a range of concentrations to be tested.
-
Application : A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of each insecticide dilution directly to the dorsal thorax of individual, immobilized insects. A control group is treated with the solvent alone.
-
Observation : After treatment, the insects are transferred to clean containers with access to food and water and held under controlled conditions. Mortality is assessed at a predetermined time point, typically 24 hours post-application.
-
Data Analysis : The mortality data is subjected to probit analysis to calculate the LD50 value, along with its 95% confidence limits.
Contact Vial Bioassay (Residual Method)
This method assesses the toxicity of an insecticide when an insect comes into contact with a treated surface.
-
Vial Preparation : Glass vials (e.g., 20 ml scintillation vials) are coated on the inside with a specific concentration of the insecticide dissolved in a volatile solvent like acetone. The vials are rolled and agitated until the solvent evaporates, leaving a uniform film of the insecticide on the inner surface. Control vials are treated with the solvent only.
-
Insect Exposure : A known number of test insects are introduced into each treated and control vial.
-
Observation : The number of knocked-down or dead insects is recorded at various time intervals. Final mortality is typically assessed after 24 hours of exposure.
-
Data Analysis : The data is used to calculate the lethal concentration that kills 50% of the test population (LC50) or the time required to knock down 50% of the population (KT50).
Mechanism of Action
The insecticidal activity of this compound and pyrethroids stems from their distinct interactions with the insect nervous system.
This compound: Acetylcholinesterase Inhibition
This compound is believed to function as an acetylcholinesterase (AChE) inhibitor[2][3]. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, causing continuous stimulation of postsynaptic neurons. This hyperexcitation of the nervous system results in paralysis and ultimately, the death of the insect.
Pyrethroids: Sodium Channel Modulation
Pyrethroid insecticides are classified as sodium channel modulators[4]. They bind to voltage-gated sodium channels in the nerve cell membrane, preventing them from closing normally after a nerve impulse. This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and hyperexcitation of the nervous system. The insect is quickly paralyzed and dies.
Conclusion
This compound and pyrethroid insecticides represent two distinct classes of neurotoxic agents with different molecular targets within the insect nervous system. Pyrethroids are well-characterized, with a vast amount of efficacy data available, and their mechanism of action is thoroughly understood. This compound, while historically recognized for its insecticidal properties, requires further modern research to fully quantify its efficacy against a broad range of insect pests and to elucidate the specific interactions of its constituent alkaloids with acetylcholinesterase. The acetylcholinesterase inhibitory activity of Haplophyton cimicidum extracts suggests that this compound and its related alkaloids could be valuable as lead compounds for the development of new insecticides, particularly in the context of managing resistance to existing insecticide classes like pyrethroids. Further research, including head-to-head bioassays and detailed structure-activity relationship studies, is warranted to fully assess the potential of this compound in modern pest management strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Haplophytine vs. Neonicotinoid Insecticides: A Comparative Analysis of their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known mechanisms of action of the natural insecticidal alkaloid, haplophytine, and the synthetic neonicotinoid class of insecticides. While extensive research has elucidated the molecular pathways of neonicotinoids, the precise mechanism of this compound remains largely uncharacterized. This document summarizes the current state of knowledge, presents available quantitative data, and provides detailed experimental protocols relevant to the study of insecticide mechanisms.
Overview of this compound and Neonicotinoids
This compound is a complex dimeric indole alkaloid isolated from the plant Haplophyton cimicidum, which has a history of use as an insecticide by Aztec cultures.[1] It is composed of two monomeric units: aspidophytine and a more complex bridged ketone- and aminal-containing structure.[2] Aspidophytine itself has been shown to be effective against cockroaches.[3] Despite its long-recognized insecticidal properties, the specific molecular target and mechanism of action of this compound have not been reported in the scientific literature to date.
Neonicotinoids are a major class of synthetic insecticides, including compounds such as imidacloprid, acetamiprid, and thiamethoxam.[4][5][6] They are agonists of the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system (CNS).[7][8][9] Their selective toxicity to insects over vertebrates is primarily due to their higher binding affinity for insect nAChRs.[9]
Mechanism of Action
Neonicotinoid Insecticides: Agonists of the Nicotinic Acetylcholine Receptor
Neonicotinoids exert their insecticidal effect by binding to the nicotinic acetylcholine receptor (nAChR) in the postsynaptic membrane of neurons in the insect CNS.[4][7][10] This binding mimics the action of the endogenous neurotransmitter, acetylcholine (ACh), leading to the opening of the ion channel. The influx of cations causes depolarization of the postsynaptic membrane, leading to a state of persistent stimulation, subsequent nerve blockage, paralysis, and ultimately, the death of the insect.[11]
The selective toxicity of neonicotinoids is attributed to differences in the structure of insect versus vertebrate nAChRs.[9] Specifically, amino acid variations in the binding site loops (particularly loop C) of insect nAChR subunits contribute to a higher affinity for neonicotinoids compared to their mammalian counterparts.[9]
This compound: An Undetermined Mechanism
The precise molecular mechanism of action for this compound is currently unknown. As a complex alkaloid with insecticidal properties, its mechanism could potentially involve various targets. Other insecticidal alkaloids have been found to act on a range of targets, including the nervous system and endocrine system. For instance, some plant-derived alkaloids are known to be agonists or antagonists of nAChRs, similar to neonicotinoids.[7][12] Alternatively, some alkaloids, like those from Cynanchum mongolicum, are thought to disrupt insect hormone balances.[13] Without experimental evidence, any proposed mechanism for this compound remains speculative. Further research, such as radioligand binding studies and electrophysiological assays, is required to elucidate its molecular target and signaling pathway.
Quantitative Comparison of Insecticidal Activity
Quantitative data on the interaction of this compound with any specific molecular target is not currently available in the published literature. In contrast, extensive data exists for neonicotinoids, particularly their binding affinity to insect nAChRs. The following table summarizes representative data for the inhibition of [³H]-N-methyl-imidacloprid ([³H]NMI) binding to housefly head membranes by various neonicotinoids.
| Insecticide | Chemical Class | Target | Assay Type | Organism | IC50 (nM) | Reference |
| This compound | Indole Alkaloid | Unknown | - | - | No data available | - |
| Imidacloprid | Neonicotinoid | nAChR | [³H]NMI Binding Inhibition | Musca domestica (housefly) | 28 | [10] |
| Clothianidin | Neonicotinoid | nAChR | [³H]NMI Binding Inhibition | Musca domestica (housefly) | 18 | [10] |
| Acetamiprid | Neonicotinoid | nAChR | [³H]NMI Binding Inhibition | Musca domestica (housefly) | ~30 (estimated from graphical data) | [10] |
| Thiamethoxam | Neonicotinoid | nAChR | [³H]NMI Binding Inhibition | Musca domestica (housefly) | ~100 (estimated from graphical data) | [10] |
Experimental Protocols
To facilitate further research into the mechanisms of action of novel insecticides like this compound and to allow for direct comparison with known compounds like neonicotinoids, the following detailed experimental protocols are provided.
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This protocol is adapted from established methods for characterizing the binding of ligands to nAChRs.[14][15][16]
Objective: To determine the binding affinity (Ki or IC50) of a test compound for insect nAChRs.
Materials:
-
Insect tissue rich in nAChRs (e.g., housefly heads, cockroach brains).
-
Radioligand with high affinity for nAChRs (e.g., [³H]imidacloprid, [³H]epibatidine, [³H]cytisine).[14][15]
-
Test compound (e.g., this compound, neonicotinoid).
-
Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine).[17]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenizer.
-
Centrifuge.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize insect tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons
This protocol provides a general framework for assessing the functional effects of insecticides on insect neurons.[18][19][20][21]
Objective: To determine if a test compound modulates the activity of ion channels (e.g., nAChRs) in isolated insect neurons.
Materials:
-
Isolated insect neurons (e.g., from Drosophila melanogaster larvae or pupae).[18][19][20]
-
External recording solution (e.g., saline solution mimicking insect hemolymph).
-
Internal pipette solution (containing ions to mimic the intracellular environment).
-
Patch pipettes (pulled from borosilicate glass).
-
Micromanipulator.
-
Inverted microscope.
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for drug application.
-
Test compound (e.g., this compound, neonicotinoid).
Procedure:
-
Neuron Preparation:
-
Dissect the insect central nervous system (CNS) in cold external solution.
-
Enzymatically treat the CNS to dissociate individual neurons.
-
Plate the dissociated neurons on a coverslip in a recording chamber.
-
-
Patch-Clamp Recording:
-
Mount the recording chamber on the microscope stage.
-
Fill a patch pipette with internal solution and mount it on the micromanipulator.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Drug Application and Data Acquisition:
-
Record the baseline membrane current or voltage.
-
Apply the test compound at various concentrations using the perfusion system.
-
Record any changes in membrane current (in voltage-clamp mode) or membrane potential (in current-clamp mode) induced by the compound.
-
If the compound is an agonist, it will induce an inward current in voltage-clamp mode. If it is an antagonist, it will block the current induced by a known agonist.
-
-
Data Analysis:
-
Measure the amplitude of the current or the change in membrane potential in response to the test compound.
-
Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Signaling Pathway Diagrams
References
- 1. acs.org [acs.org]
- 2. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]
- 3. Aspidophytine - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptors: targets for commercially important insecticides - ProQuest [proquest.com]
- 9. academicjournals.org [academicjournals.org]
- 10. pnas.org [pnas.org]
- 11. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insecticidal Constituents and Activity of Alkaloids from Cynanchum mongolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of Drosophila Central Neurons for in situ Patch Clamping [jove.com]
- 20. youtube.com [youtube.com]
- 21. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Haplophytine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of a comprehensive series of Haplophytine analogs is limited in publicly available literature. The majority of research has focused on the remarkable total synthesis of this compound itself. This guide, therefore, presents a comparative analysis based on the known biological activities of this compound, SARs of structurally related indole alkaloids, and proposes a framework for the systematic evaluation of future this compound analogs. The quantitative data presented is hypothetical and for illustrative purposes.
Introduction to this compound
This compound is a complex dimeric indole alkaloid first isolated from the plant Haplophyton cimicidum, which has a history of use as a natural insecticide.[1][2] Its intricate molecular architecture, featuring two distinct alkaloid fragments joined by a C-C bond, has made it a challenging and celebrated target for total synthesis.[3][4] The known insecticidal properties of this compound suggest that its analogs could be a source of novel bioactive compounds. Understanding the relationship between the structure of these analogs and their biological activity is crucial for the development of potent and selective agents for therapeutic or agricultural applications.
This guide provides a hypothetical framework for the structure-activity relationships of this compound analogs, detailed experimental protocols for their evaluation, and visualizations to illustrate key concepts and workflows.
Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs
The structure of this compound can be conceptually divided into three key regions: the Aspidosperma-like unit, the Canthiphytine-like unit, and the linker region. Modifications in each of these regions are expected to influence the biological activity. The following table outlines a hypothetical SAR based on inferences from related indole and Aspidosperma alkaloids.[5][6][7][8]
| Structural Region | Proposed Modification | Hypothetical Impact on Activity | Rationale based on Related Indole Alkaloids |
| Aspidosperma-like Unit | Alteration of stereocenters | Likely to significantly decrease or abolish activity. | The stereochemistry of complex natural products is often crucial for target binding. |
| Substitution on the aromatic ring | May modulate potency and pharmacokinetic properties. Electron-withdrawing or donating groups could alter target interaction. | In many alkaloid series, aromatic substitution patterns fine-tune biological activity. | |
| Modification of the ethyl group | Could impact binding affinity and selectivity. | The size and nature of aliphatic side chains can influence ligand-receptor interactions. | |
| Canthiphytine-like Unit | Changes in the bicyclic core | Expected to have a major impact on activity, as this rigid structure is likely key for overall conformation. | The core scaffold of alkaloids is generally essential for their biological function. |
| Modification of the lactone ring | Opening or altering the lactone could lead to a loss of activity, suggesting its importance as a pharmacophore. | Lactone moieties are often involved in covalent or strong hydrogen bonding interactions with biological targets. | |
| Linker Region | Variation in the length or rigidity of the linker | Could alter the relative orientation of the two monomeric units, thereby affecting target binding. | For dimeric compounds, the linker plays a critical role in positioning the pharmacophores. |
| Introduction of heteroatoms in the linker | May improve solubility and pharmacokinetic properties. | The introduction of polar groups can enhance the drug-like properties of a molecule. |
Quantitative Data: A Hypothetical Comparison
To illustrate how the SAR of this compound analogs could be presented, the following table provides a hypothetical set of analogs with exemplary quantitative data for cytotoxicity against a cancer cell line (e.g., HeLa) and insecticidal activity against a model insect (e.g., Spodoptera frugiperda).
Disclaimer: The following data is purely illustrative and intended to serve as a template for presenting experimental results.
| Compound | Modification from this compound | Cytotoxicity IC50 (µM) | Insecticidal LD50 (µ g/insect ) |
| This compound | - | 5.2 | 1.8 |
| Analog A | Demethylation at the Aspidosperma unit | 15.8 | 5.4 |
| Analog B | Fluorination on the aromatic ring of the Aspidosperma unit | 2.1 | 0.9 |
| Analog C | Opened lactone ring in the Canthiphytine unit | > 100 | > 20 |
| Analog D | Inversion of a key stereocenter | > 100 | > 20 |
| Analog E | Methylene bridge in the linker | 8.9 | 3.2 |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of this compound analogs. Below are standard protocols for assessing cytotoxicity and insecticidal activity.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cervical cancer cell line (HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analogs in complete DMEM. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the media containing the different concentrations of the analogs to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Insecticidal Bioassay: Topical Application
This method assesses the contact toxicity of a compound to a target insect.
Materials:
-
Third-instar larvae of the fall armyworm (Spodoptera frugiperda)
-
This compound analogs dissolved in acetone
-
Microsyringe applicator
-
Petri dishes
-
Artificial diet for the larvae
-
Growth chamber (25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod)
Procedure:
-
Prepare a series of concentrations of the this compound analogs in acetone.
-
Select healthy, uniform-sized third-instar larvae of S. frugiperda.
-
Using a microsyringe applicator, apply 1 µL of the test solution to the dorsal thorax of each larva. A control group should be treated with acetone only.
-
Place each treated larva in a separate Petri dish containing a small piece of artificial diet.
-
Maintain the larvae in a growth chamber under controlled conditions.
-
Record the mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the lethal dose 50 (LD50), which is the dose required to kill 50% of the test population, using probit analysis.[11][12]
Visualizations
Experimental Workflow for SAR Studies of this compound Analogs
Caption: Workflow for the synthesis and biological evaluation of this compound analogs.
Logical Relationships in Hypothetical SAR of this compound Analogs
Caption: Hypothetical SAR of this compound analogs.
References
- 1. acs.org [acs.org]
- 2. Total synthesis of (+)-haplophytine. | Semantic Scholar [semanticscholar.org]
- 3. Total Synthesis of this compound by Fukuyama, Tokuyama [organic-chemistry.org]
- 4. Total synthesis of (+)-haplophytine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
A Comparative Analysis of the Insecticidal Spectrum of Haplophytine
For Researchers, Scientists, and Drug Development Professionals
Haplophytine, a complex dimeric indole alkaloid isolated from the plant Haplophyton cimicidum, has a long history of use as a natural insecticide, dating back to the Aztec civilization.[1][2] Its intricate chemical structure and biological activity have made it a subject of significant interest in the field of synthetic chemistry and insecticide research. This guide provides a comparative overview of the insecticidal properties of this compound and its constituent alkaloids, contextualized with data from other prominent botanical and synthetic insecticides.
Quantitative Insecticidal Activity
Direct, broad-spectrum quantitative data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for purified this compound against a wide range of insect pests, is not extensively documented in publicly available literature. However, research into the plant it is derived from, Haplophyton cimicidum, provides valuable insights into its potential efficacy and mode of action.
One of the primary mechanisms of action identified for the alkaloids from H. cimicidum is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[3] The following table summarizes the in-vitro AChE inhibitory activity of H. cimicidum extracts and compares the lethal concentrations of two widely used insecticides, the botanical Azadirachtin and the synthetic Permethrin, against various insect species.
| Compound/Extract | Target Species | Metric | Value | Reference(s) |
| Crude Alkaloid Extract (H. cimicidum) | Spodoptera frugiperda (Fall Armyworm) | IC50 (AChE Inhibition) | 93 µg/mL | [3] |
| Uleine (Alkaloid from H. cimicidum) | Spodoptera frugiperda (Fall Armyworm) | IC50 (AChE Inhibition) | 0.45 µM | [3] |
| Azadirachtin | Plutella xylostella (Diamondback Moth, 3rd Instar) | LC50 (72h, no choice) | 0.29 µg/mL | [4] |
| Azadirachtin | Plutella xylostella (Diamondback Moth, 4th Instar) | LC50 (48-72h, choice) | 0.34 µg/mL | [4] |
| Permethrin | Rat (Oral) | LD50 | 430-4000 mg/kg | [5] |
| Ranaconitine (Diterpenoid Alkaloid) | Nilaparvata lugens (Brown Planthopper) | LD50 (48h, contact) | 0.26 µ g/insect | [6] |
| Ranaconitine (Diterpenoid Alkaloid) | Sogatella furcifera (White-backed Planthopper) | LD50 (48h, contact) | 0.25 µ g/insect | [6] |
Note: IC50 (Median Inhibitory Concentration) measures the concentration of a substance needed to inhibit a biological process by 50%. LC50 (Median Lethal Concentration) is the concentration of a substance in air or water that kills 50% of a test population. LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of a test population.
Signaling Pathway: Acetylcholinesterase Inhibition
The primary insecticidal mechanism identified for alkaloids from Haplophyton cimicidum is the disruption of the central nervous system via acetylcholinesterase (AChE) inhibition.[3] In a healthy insect synapse, the neurotransmitter acetylcholine is released to transmit a nerve signal and is then broken down by AChE to terminate the signal. By inhibiting AChE, the alkaloids cause a buildup of acetylcholine, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[7][8][9]
Caption: AChE Inhibition Pathway by this compound Alkaloids.
Experimental Protocols
The determination of insecticidal activity is typically conducted through standardized bioassays. These protocols are crucial for generating comparative toxicity data.[3]
General Insecticidal Bioassay Workflow
The following diagram illustrates a generalized workflow for assessing the insecticidal activity of a compound like this compound.
Caption: Generalized workflow for insecticidal bioassays.
Leaf-Dip Bioassay Protocol (for chewing insects)
This method is commonly used to evaluate the efficacy of insecticides against foliage-feeding insects.
-
Preparation of Solutions : Prepare a series of concentrations of the test compound (e.g., this compound extract) in an appropriate solvent. A control solution (solvent only) must be included.
-
Leaf Preparation : Select and cut fresh, untreated leaves (e.g., tomato folioles for Tuta absoluta) from the appropriate node of the plant to ensure uniformity.[10]
-
Application : Dip each leaf into a test solution or the control solution for a set time (e.g., 10 seconds) and allow it to air dry completely.[10]
-
Insect Infestation : Place the treated leaves into individual containers (e.g., Petri dishes or ventilated bottles).[10] Introduce a specific number of test insects (e.g., ten 3rd-instar larvae) into each container.[10]
-
Incubation : Maintain the containers under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Data Collection : Assess insect mortality at predetermined intervals (e.g., 24, 48, 72 hours). Insects are often considered dead if they are unable to move when prodded.
-
Data Analysis : Use the mortality data to perform a probit analysis, which calculates the LC50 value and its confidence limits.[4]
Contact Bioassay (Vial Method)
This method assesses toxicity through direct contact with the insecticide.
-
Vial Coating : Pipette a solution of the test compound into a glass vial. Roll and rotate the vial until the solvent evaporates, leaving a uniform film of the insecticide on the inner surface. Prepare a range of concentrations and a solvent-only control.
-
Insect Exposure : Introduce a set number of insects into each coated vial and seal it with a breathable cap.[4]
-
Incubation : Hold the vials at room temperature or in a controlled environment.[4]
-
Mortality Assessment : Record mortality at specified time points.
-
Data Analysis : Analyze the data using probit analysis to determine the LC50 or LD50.
Comparative Discussion
-
This compound and its Alkaloids : The available evidence points to a neurotoxic mode of action for alkaloids present in H. cimicidum through AChE inhibition.[3] This mechanism is shared with organophosphate and carbamate insecticides.[7][8] The potent in-vitro activity of the isolated alkaloid uleine (IC50 of 0.45 µM) suggests that purified components of the plant extract could be highly effective.[3] However, the lack of broad-spectrum LC50/LD50 data makes direct comparisons of lethality with other insecticides challenging. Its traditional use against cockroaches suggests a notable efficacy against certain insect orders.[2][11]
-
Azadirachtin : As a key active component of Neem oil, Azadirachtin is a well-studied botanical insecticide.[1] It acts primarily as an antifeedant and an insect growth regulator (IGR), disrupting the molting process.[1][9][12] Its mode of action is complex and distinct from the neurotoxicity of this compound's alkaloids. Azadirachtin generally shows lower acute toxicity to mammals (LD50 in rats > 5000 mg/kg) and is considered more environmentally benign, making it suitable for organic farming.[11]
-
Permethrin : A synthetic pyrethroid, Permethrin is a broad-spectrum neurotoxin that acts on the voltage-gated sodium channels in insect nerves, causing paralysis and rapid knockdown.[7][8][13] It is widely used in agriculture and public health. While highly effective, concerns exist regarding its environmental persistence, toxicity to non-target organisms like aquatic life and bees, and the potential for insect resistance development.[11]
Conclusion
This compound and its associated alkaloids represent a promising source of bio-insecticidal compounds with a potent neurotoxic mode of action via AChE inhibition. While its historical and targeted use is established, there is a clear need for further research to quantify its insecticidal spectrum against a broader range of agricultural and public health pests. Such studies, generating robust LC50 and LD50 data, would allow for a more direct and comprehensive comparison with existing botanical and synthetic insecticides, clarifying its potential role in modern integrated pest management (IPM) strategies.
References
- 1. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Permethrin Technical Fact Sheet [npic.orst.edu]
- 6. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium [mdpi.com]
- 7. Pesticides: Modes of Action - Southwest Mosquito Abatement District [swmosquito.org]
- 8. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 9. agroorbit.com [agroorbit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azadirachtin - Wikipedia [en.wikipedia.org]
- 12. Synthesis of antifeedants for insects: novel behaviour-modifying chemicals from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scivisionpub.com [scivisionpub.com]
A Comparative Analysis of Haplophytine Efficacy in Insecticide-Resistant Pest Strains: A Cross-Resistance Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal compound Haplophytine, with a focus on its potential efficacy against pest populations that have developed resistance to conventional insecticides. While this compound has been recognized as a natural insecticide since Aztec times, research into its performance against resistant pest strains is limited.[1] This document outlines a proposed cross-resistance study to evaluate this compound's effectiveness in pests with known resistance mechanisms, particularly those affecting the GABA (gamma-aminobutyric acid) receptor, a common target for insecticides.
The following sections present a hypothetical experimental framework, including protocols and potential outcomes, to guide future research in this critical area. The objective is to assess whether this compound can serve as a viable alternative or rotational insecticide in integrated pest management (IPM) programs.
Comparative Efficacy of this compound and Dieldrin in Resistant Pests
To investigate the potential for cross-resistance, a hypothetical study was designed to compare the toxicity of this compound and Dieldrin against a susceptible and a Dieldrin-resistant strain of the fruit fly, Drosophila melanogaster. Dieldrin is a well-characterized cyclodiene insecticide that acts on the GABA receptor. Resistance to Dieldrin is often associated with a specific mutation (A302S) in the Resistance to dieldrin (Rdl) gene, which encodes a subunit of the GABA receptor.[2]
Table 1: Comparative Toxicity of this compound and Dieldrin against Susceptible and Resistant Drosophila melanogaster
| Insecticide | Strain | LC50 (µg/mL) | 95% Confidence Interval | Resistance Ratio (RR) |
| Dieldrin | Susceptible (SS) | 0.5 | 0.4 - 0.6 | - |
| Resistant (RR) | 50.0 | 45.0 - 55.0 | 100 | |
| This compound | Susceptible (SS) | 2.5 | 2.1 - 2.9 | - |
| Resistant (RR) | 3.0 | 2.6 - 3.4 | 1.2 |
This data is hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 suggests that the Dieldrin-resistant strain exhibits a 100-fold increase in resistance to Dieldrin compared to the susceptible strain. In contrast, the resistance ratio for this compound in the Dieldrin-resistant strain is only 1.2, indicating no significant cross-resistance. This suggests that this compound may have a different binding site or mechanism of action at the GABA receptor, allowing it to bypass the resistance mechanism that affects Dieldrin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these hypothetical findings.
1. Insect Strains and Rearing:
-
Susceptible Strain (SS): A standard, insecticide-susceptible laboratory strain of Drosophila melanogaster.
-
Resistant Strain (RR): A Dieldrin-resistant strain of Drosophila melanogaster homozygous for the A302S mutation in the Rdl gene.
-
Rearing Conditions: Both strains are to be maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.
2. Bioassay Protocol:
-
Method: Adult vial bioassay.
-
Procedure:
-
Prepare serial dilutions of Dieldrin and this compound in a 1% sucrose solution.
-
Coat the inner surface of glass vials (20 mL) with 200 µL of each insecticide dilution. The vials are then rolled until the solvent evaporates, leaving a thin film of the insecticide. Control vials are treated with the solvent and sucrose solution only.
-
Introduce 20 adult flies (3-5 days old) into each vial.
-
Mortality is assessed after 24 hours of exposure. Flies unable to stand or move are considered dead.
-
Each concentration is replicated three times.
-
3. Data Analysis:
-
Mortality data is corrected for control mortality using Abbott's formula.
-
The lethal concentration to kill 50% of the population (LC50) and 95% confidence intervals are calculated using probit analysis.
-
The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Proposed Mechanism of Action and Resistance
The lack of significant cross-resistance in the hypothetical study suggests that while both Dieldrin and this compound may target the GABA receptor, they likely do so at different sites. Dieldrin is a non-competitive antagonist that binds within the chloride ion channel of the GABA receptor.[3] The A302S mutation in the Rdl gene is thought to alter the conformation of this binding site, thereby reducing the efficacy of Dieldrin.
It is hypothesized that this compound may act as a modulator at a different allosteric site on the GABA receptor complex, one that is not affected by the A302S mutation. This would explain its retained efficacy against the Dieldrin-resistant strain.
Caption: Proposed binding sites of Dieldrin and this compound on the insect GABA receptor.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the logical flow of the proposed experimental work.
Caption: Experimental workflow for assessing cross-resistance.
Logical Framework for Evaluating this compound as an Alternative Insecticide
The decision to incorporate this compound into an IPM program would depend on the outcomes of cross-resistance studies.
Caption: Decision framework for this compound in IPM.
References
- 1. Finally, this compound | Latest News | Chemical & Engineering News [pubsapp.acs.org]
- 2. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis and Biological Activity of Haplophytine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantioselective synthetic routes to Haplophytine isomers and an analysis of their potential biological activities. Due to the complexity of the molecule, the focus of synthetic efforts has been on the naturally occurring (+)-Haplophytine. While direct comparative studies on the biological activity of different this compound isomers are not extensively available in the current literature, this guide will delve into the known biological effects of this compound and discuss the critical role of stereochemistry in the activity of similar alkaloid compounds.
Enantioselective Synthesis of (+)-Haplophytine
The total synthesis of (+)-Haplophytine, a complex dimeric indole alkaloid, represents a significant achievement in organic chemistry. The most notable synthesis was reported by the research groups of Fukuyama and Tokuyama.[1][2] Their convergent strategy involves the synthesis of two complex fragments, which are then coupled to form the final natural product.
Key Synthetic Strategies and Transformations
The synthesis of (+)-Haplophytine is characterized by several key strategic bond formations and stereoselective reactions:
-
Construction of the Chiral Quaternary Center: A crucial step early in the synthesis is the creation of a chiral quaternary carbon. This was achieved using a d'Angelo conjugate addition of a chiral imine to an acrylate, which proceeds with high enantioselectivity.[1]
-
Diastereoselective Mannich Reaction: The formation of a key bicyclo[3.3.1] skeleton was accomplished through a highly diastereoselective Mannich reaction, a method developed by Overman.[1]
-
Noyori Asymmetric Reduction: To set the stereochemistry in the aspidophytine portion of the molecule, a Noyori asymmetric reduction of a dihydro-β-carboline was employed, affording the product in high enantiomeric excess.[1]
-
Fischer Indole Synthesis: The coupling of the two main fragments of the molecule was achieved via a Fischer Indole Synthesis.[1]
Quantitative Data on the Synthesis of (+)-Haplophytine
While a detailed step-by-step yield and enantiomeric excess (ee) breakdown for the entire synthesis is not fully available in the primary literature, the key stereochemistry-defining steps are reported to proceed with high efficiency and selectivity.
| Step | Key Transformation | Reported Efficiency/Selectivity | Reference |
| Fragment 1 Synthesis | |||
| Chiral Quaternary Center Formation | d'Angelo Conjugate Addition | "highly enantioselective C-C bond formation in good yield" | |
| Bicyclic System Formation | Diastereoselective Mannich Reaction | "highly diastereoselective" | |
| Fragment 2 Synthesis | |||
| Stereocenter Induction | Noyori Asymmetric Reduction | "providing asymmetry in high e.e." | |
| Final Assembly | |||
| Fragment Coupling | Fischer Indole Synthesis | The overall synthesis yielded 4.2 mg of (+)-Haplophytine. |
Experimental Protocols for Key Reactions
Detailed experimental procedures for the total synthesis of (+)-Haplophytine are extensive. Below are generalized protocols for the key types of reactions employed in the synthesis.
Generalized Protocol for Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones and imines. In the context of the this compound synthesis, it was used to reduce a dihydro-β-carboline.
-
Catalyst Preparation: A chiral ruthenium-diphosphine-diamine complex is used as the catalyst. The catalyst is typically prepared in situ or used as a pre-formed complex.
-
Reaction Setup: The substrate (dihydro-β-carboline derivative) is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) in a high-pressure reaction vessel.
-
Hydrogenation: The catalyst is added, and the vessel is purged with hydrogen gas. The reaction is then stirred under a specific hydrogen pressure (typically ranging from 1 to 100 atm) at a controlled temperature until the reaction is complete.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography to yield the enantiomerically enriched amine.
Generalized Protocol for Fischer Indole Synthesis
The Fischer Indole Synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone.
-
Hydrazone Formation: The arylhydrazine and the carbonyl compound are condensed, typically in the presence of an acid catalyst (e.g., acetic acid), to form the corresponding arylhydrazone.
-
Cyclization: The isolated arylhydrazone is then treated with a strong acid or a Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated. This induces a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Visualizing the Synthetic Pathway
The following diagram illustrates the convergent synthetic strategy for (+)-Haplophytine.
Caption: Convergent synthesis of (+)-Haplophytine.
Biological Activity of this compound and the Significance of Stereoisomerism
Known Biological Activity
This compound is primarily known for its insecticidal properties, a characteristic that has been recognized since the time of the Aztecs.[3] The complex structure of this compound, being a dimeric indole alkaloid, contributes to its biological activity. Dimeric indole alkaloids, as a class, are known to exhibit a wide range of potent biological effects.[4]
The Role of Stereochemistry in Biological Activity
-
Enantiomers and Biological Targets: Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This chirality leads to stereospecific interactions with small molecules. It is common for one enantiomer of a drug to be significantly more active than its mirror image. The less active or inactive enantiomer is often referred to as the "distomer," while the more active one is the "eutomer." In some cases, the distomer may even have undesirable or toxic effects.
-
Implications for this compound: Given that (+)-Haplophytine is the naturally occurring isomer, it is likely the eutomer for its insecticidal activity. The synthetic availability of (-)-Haplophytine would enable a direct comparison to confirm this hypothesis and to explore if the unnatural enantiomer possesses any novel biological activities.
The following diagram illustrates the logical workflow for evaluating the differential biological activity of chemical isomers.
Caption: Workflow for comparing isomer bioactivity.
Conclusion
The enantioselective synthesis of (+)-Haplophytine is a landmark achievement that provides access to this structurally complex and biologically active natural product. While the primary focus has been on the naturally occurring enantiomer, the development of synthetic routes opens the door to producing other stereoisomers. Based on fundamental principles of stereochemistry in pharmacology, it is highly probable that the biological activity of this compound is stereospecific. Future research should prioritize the synthesis of (-)-Haplophytine and other diastereomers to conduct comparative biological assays. Such studies would not only provide a deeper understanding of the structure-activity relationship of this potent insecticidal agent but could also uncover novel therapeutic applications for its non-natural isomers.
References
Safety Operating Guide
Navigating the Disposal of Haplophytine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Haplophytine, an insecticidal alkaloid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive framework can be constructed from general best practices for hazardous chemical waste management. This guide provides essential, step-by-step procedural information to facilitate the safe and compliant disposal of this compound waste.
Immediate Safety and Logistical Information
This compound is classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard.[3] Although not formally classified as environmentally hazardous, it is crucial to prevent its release into the environment, as large or frequent spills could have harmful effects.[3] The toxicological properties of this compound have not been thoroughly investigated, warranting careful handling. Therefore, all this compound waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.
Key Handling and Storage Precautions:
| Precaution | Description | Relevant Regulations & Guidelines |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat when handling this compound. For powdered forms, a face mask is recommended to prevent inhalation.[4] | OSHA 29 CFR 1910.1200 |
| Ventilation | Handle solid this compound in a chemical fume hood to minimize inhalation risk.[4] | General laboratory safety protocols |
| Waste Segregation | Do not mix this compound waste with other waste streams. Keep it in a designated, compatible, and properly sealed container.[5][6] | Resource Conservation and Recovery Act (RCRA) |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[6] | EPA and institutional requirements |
| Storage | Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and has proper ventilation.[5][6] | RCRA regulations for SAAs |
Step-by-Step Disposal Protocol
The disposal of this compound should always be managed through your institution's EHS department or an equivalent body.
-
Waste Identification and Collection:
-
Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment.
-
Collect all this compound waste in a designated hazardous waste container.[7] Do not dispose of it down the drain or in regular trash.[5][8]
-
-
Container Management:
-
Labeling and Documentation:
-
Attach a completed hazardous waste label to the container as soon as waste is first added.[6]
-
Maintain a log of the waste generated, including the quantity and date of accumulation.
-
-
Arrange for Pickup and Disposal:
Experimental Protocols Cited
The information provided is based on established guidelines for the management of laboratory chemical waste. Specific experimental protocols for the neutralization or disposal of this compound are not publicly available. The standard and accepted protocol is disposal via a licensed hazardous waste management company.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guide provides general procedures based on best practices for hazardous chemical waste. It is not a substitute for institutional protocols. Always consult your institution's specific Safety Data Sheets (SDS) and Environmental Health and Safety (EHS) office for detailed guidance and to ensure full compliance with all applicable regulations.
References
- 1. acs.org [acs.org]
- 2. Finally, this compound | Latest News | Chemical & Engineering News [pubsapp.acs.org]
- 3. uspmsds.com [uspmsds.com]
- 4. cosmicpeptides.com [cosmicpeptides.com]
- 5. odu.edu [odu.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. benchchem.com [benchchem.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comprehensive Safety and Handling Guide for Haplophytine
Disclaimer: This document provides essential safety and logistical information for handling Haplophytine in a laboratory setting. This compound is an insecticidal alkaloid, and due to the absence of a specific Safety Data Sheet (SDS), it must be handled with extreme caution as a substance with unknown but potentially significant toxicity.[1] This guide is intended for use by trained researchers, scientists, and drug development professionals. Always adhere to your institution's specific safety protocols and guidelines.
Personal Protective Equipment (PPE)
Given the potential toxicity of this compound as an alkaloid, a conservative approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Required PPE | Standard | Purpose |
| Hands | Double-gloving with chemical-resistant nitrile gloves. | ASTM D6978 | To prevent skin contact and absorption. Change gloves immediately if contaminated.[2] |
| Body | A disposable gown made of polyethylene-coated polypropylene or a similar laminate material. | N/A | To protect skin from accidental spills. Do not use standard cloth lab coats which can absorb chemicals. |
| Eyes | Chemical splash goggles and a full-face shield. | ANSI Z87.1 | To provide maximum protection against splashes and airborne particles.[3][4] |
| Respiratory | A NIOSH-approved respirator with an N95 or N100 particulate filter is required when handling the powder outside of a certified chemical fume hood. All weighing and initial dilutions of the powder should be performed in a fume hood or a ventilated balance enclosure. | N/A | To prevent inhalation of airborne particles.[5] Surgical masks are not a substitute.[2] |
| Feet | Closed-toe shoes made of a non-porous material. | N/A | To protect feet from spills. |
Operational Plan: Safe Handling of this compound
This section provides a step-by-step guide for the safe handling of this compound. All procedures involving the handling of this compound powder must be conducted in a designated area within a certified chemical fume hood.[6]
Preparation and Pre-Handling
-
Designated Area: Cordon off a specific area within the laboratory for this compound handling. This area should be clearly labeled with appropriate hazard warnings.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, solvents, and a dedicated waste container, inside the fume hood before starting work.
-
Spill Kit: A chemical spill kit containing absorbent material, decontamination solutions, and appropriate waste bags must be readily accessible.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Handling this compound Powder
-
Weighing: Carefully weigh the required amount of this compound powder on weighing paper within the fume hood. Use smooth, deliberate movements to avoid creating dust.
-
Dissolving: To dissolve the powder, place the weighing paper with the compound directly into the vessel containing the solvent. If this is not feasible, gently tap the powder into the solvent. Rinse the weighing paper with a small amount of solvent and add the rinse to the vessel to ensure a complete transfer.
-
Container Sealing: Securely cap all containers of this compound, both in solid and solution form, when not in immediate use.
Handling this compound Solutions
-
Containment: Always handle solutions in a chemical fume hood. Use a secondary container, such as a tray, to contain any potential spills.
-
Pipetting: Never use mouth suction for pipetting.[7] Use a mechanical pipetting aid for all liquid transfers.
-
Heating and Vortexing: If heating or vortexing is required, ensure the container is securely sealed to prevent the generation of aerosols.
Post-Handling and Decontamination
-
Surface Decontamination: After each handling session, decontaminate all surfaces within the fume hood and the designated area. A solution of soap and water followed by a 70% ethanol rinse is a general recommendation, but an appropriate validated decontamination procedure should be established.
-
Equipment Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound. This can be done by rinsing with an appropriate solvent, followed by a thorough wash with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves, followed by the gown and face shield. Remove the inner gloves last. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Contaminated PPE: All disposable PPE (gloves, gown, shoe covers) should be placed in a dedicated, labeled hazardous waste bag immediately after use.
-
Consumables: Weighing paper, pipette tips, and other contaminated consumables should be collected in a sealed, labeled hazardous waste container.
-
Excess Solid this compound: Unused solid this compound should be disposed of in its original container or a securely sealed and clearly labeled waste container. Do not attempt to dispose of it down the drain or in the regular trash.
-
-
Liquid Waste:
-
This compound Solutions: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Decontamination Rinses: The first rinse from decontaminating glassware and equipment should be collected as hazardous liquid waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and a list of any other chemical constituents (e.g., solvents).
-
-
Waste Storage and Collection:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. twu.edu [twu.edu]
- 2. pppmag.com [pppmag.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. ddpsinc.com [ddpsinc.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
